4-Amino-2-fluoro-5-methoxybenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-fluoro-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVJLSGRCXXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-2-fluoro-5-methoxybenzonitrile structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 4-Amino-2-fluoro-5-methoxybenzonitrile
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a substituted aromatic compound of interest in pharmaceutical and chemical research. As a key building block, unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. This document details the synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear magnetic resonance spectroscopy, presenting a self-validating system of analysis.
Before embarking on advanced spectroscopic analysis, the foundational properties of the target molecule are established.
The Index of Hydrogen Deficiency (IHD), or degree of unsaturation, is calculated to predict the number of rings and/or multiple bonds.
-
IHD Calculation: IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 8 + 1 - (7/2) - (1/2) + (2/2) = 6
An IHD of 6 is consistent with a substituted benzene ring (which accounts for 4 degrees of unsaturation) and a nitrile group (C≡N, which accounts for 2 degrees of unsaturation). This initial calculation aligns perfectly with the proposed structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry serves as the first line of spectroscopic confirmation, verifying the molecular weight and providing clues to the molecule's composition through fragmentation analysis.[3]
Causality Behind Experimental Choice: Electron Ionization (EI) is chosen as a robust, classic technique for small, relatively stable organic molecules. It provides a clear molecular ion peak and a reproducible fragmentation pattern that acts as a molecular fingerprint.[4][5] High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition with high precision.
Expected Mass Spectrum Data
| Feature | Expected m/z | Interpretation |
| Molecular Ion (M⁺) | 166 | Corresponds to the molecular weight of C₈H₇FN₂O. |
| High-Resolution MS | 166.0597 | Calculated exact mass, confirming the elemental formula. |
| Key Fragments | Varies | Potential loss of CH₃, CO, HCN, providing structural clues. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small quantity of the purified solid is introduced into the mass spectrometer via a direct insertion probe.
-
Vaporization: The probe is gently heated to vaporize the sample into the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form the molecular ion (M⁺) and inducing fragmentation.[5]
-
Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy: Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within the molecule.[6] The vibrational frequencies of specific bonds provide direct evidence for the presence of the amino, nitrile, methoxy, and fluoro-aromatic moieties.
Causality Behind Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred sampling method over traditional KBr pellets due to its simplicity, speed, and minimal sample preparation, eliminating potential issues with moisture.
Expected Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3480-3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3030 | Aromatic C-H Stretch | Benzene Ring |
| 2980-2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) |
| ~2225 | C≡N Stretch | Nitrile (-CN)[7] |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1550-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 & 1050-1020 | Asymmetric & Symmetric C-O Stretch | Aryl Ether (-OCH₃) |
| 1200-1100 | C-F Stretch | Aryl Fluoride |
| 880-800 | C-H Out-of-Plane Bend | Substituted Benzene |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Background Scan: A background spectrum is recorded with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the solid, dry sample is placed directly onto the diamond crystal of the ATR accessory.[8]
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[8] The background spectrum is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Causality Behind Experimental Choice: The presence of hydrogen, carbon, and fluorine makes this molecule ideal for a multi-NMR approach. ¹H NMR maps the proton framework, ¹³C NMR defines the carbon backbone, and ¹⁹F NMR provides a highly sensitive and specific probe for the fluorine's environment, with coupling patterns between these nuclei confirming the substitution pattern.[11][12]
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy
-
Expected Data: The spectrum will show signals for two distinct aromatic protons, the amine protons, and the methoxy protons.
-
Detailed Interpretation:
-
Aromatic Protons (2H): Two signals are expected in the ~6.5-7.5 ppm region. One proton is ortho to the fluorine and will appear as a doublet due to strong ³J(H,F) coupling. The other proton is meta to the fluorine and will show a smaller ⁴J(H,F) coupling, also appearing as a doublet. The electron-donating effects of the -NH₂ and -OCH₃ groups will shift these protons upfield relative to unsubstituted benzene (7.26 ppm).
-
Amine Protons (2H): A broad singlet around ~4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Methoxy Protons (3H): A sharp singlet around ~3.8-4.0 ppm.
-
¹³C NMR Spectroscopy
-
Expected Data: Eight distinct signals are expected, one for each carbon atom.
-
Detailed Interpretation:
-
Aromatic Carbons (6C): Signals will appear between ~100-160 ppm. The key diagnostic feature is the splitting of signals due to C-F coupling.
-
C2 (C-F): Large one-bond coupling (¹J(C,F) ≈ 240-250 Hz), appearing as a doublet.
-
C1 & C3: Two-bond couplings (²J(C,F) ≈ 20-25 Hz), appearing as doublets.
-
C4 & C6: Three-bond couplings (³J(C,F) ≈ 5-10 Hz), appearing as doublets.
-
-
Nitrile Carbon (1C): A signal around ~115-120 ppm. This carbon (C-CN) may also show a small coupling to fluorine.
-
Methoxy Carbon (1C): A signal around ~55-60 ppm.
-
¹⁹F NMR Spectroscopy
-
Expected Data: A single resonance for the fluorine atom.
-
Detailed Interpretation: The chemical shift will be characteristic of a fluoroaromatic compound. The signal will be split into a doublet of doublets by the two neighboring aromatic protons (H3 and H6), providing definitive evidence of its position on the ring. The magnitude of the ³J(F,H) and ⁴J(F,H) coupling constants will confirm the ortho and meta relationships.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4][5]
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets (or doublets where C-F coupling is present).
-
¹⁹F NMR: Acquire the spectrum, which is typically proton-coupled to observe the key H-F splitting patterns.
-
Integrated Data Analysis and Structure Confirmation
The final step is to synthesize the information from all analytical techniques. No single method is used in isolation; each serves to validate the others.
Caption: Integration of multi-technique data for final structure confirmation.
-
MS confirms the molecular weight and formula.
-
IR confirms the presence of all key functional groups predicted by the structure.
-
NMR provides the definitive map of the atomic framework. The chemical shifts, integration, and coupling patterns (H-H, C-F, H-F) in the ¹H, ¹³C, and ¹⁹F spectra are only consistent with the 4-amino-2-fluoro-5-methoxy substitution pattern.
For absolute, unequivocal proof, especially for regulatory submissions or establishing a reference standard, single-crystal X-ray crystallography would be the ultimate technique. This method would provide the precise 3D coordinates of every atom, confirming bond lengths, bond angles, and the substitution pattern beyond any doubt.[13][14]
References
- 1. 247071-37-0|4-Amino-5-fluoro-2-methoxy-benzonitrile|4-Amino-5-fluoro-2-methoxy-benzonitrile|-范德生物科技公司 [bio-fount.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtilab.com [rtilab.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophysics.org [biophysics.org]
- 13. mdpi.com [mdpi.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
An In-Depth Technical Guide to 4-Amino-2-fluoro-5-methoxybenzonitrile (CAS 1441723-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Amino-2-fluoro-5-methoxybenzonitrile (CAS 1441723-24-5). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its known physicochemical characteristics, proposed experimental protocols for its synthesis and analysis based on structurally related compounds, and an exploration of its potential role as a modulator of the G protein-coupled receptor 17 (GPR17), a target of significant interest in neuroscience and metabolic diseases.
Core Physical and Chemical Properties
This compound is a substituted aromatic nitrile. While extensive experimental data is not publicly available, the following tables summarize its known and predicted properties based on available information.
Table 1: Physical and Chemical Properties of CAS 1441723-24-5
| Property | Value | Source(s) |
| CAS Number | 1441723-24-5 | - |
| Molecular Formula | C₈H₇FN₂O | [1] |
| Molecular Weight | 166.15 g/mol | [1] |
| Appearance | Solid, Crystalline Powder | - |
| Boiling Point (Predicted) | 312.5 ± 42.0 °C | - |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | - |
| Solubility | Slightly soluble in DMSO and methanol. | - |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | - |
Synthesis and Purification Protocols
Proposed Synthesis of this compound
A potential synthetic route could involve the nitration of a suitable precursor followed by reduction of the nitro group. A generalized procedure for a similar transformation is outlined below.[2]
Reaction Scheme (Hypothetical): A plausible route could start from a fluorinated methoxy aniline, followed by protection, nitration, deprotection, and introduction of the nitrile group, or a variation thereof. Given the lack of a specific precursor, a more general protocol for a related transformation is provided.
Experimental Protocol (Adapted from related syntheses): [2]
-
Dissolution: Dissolve the starting material, a suitable 2-fluoro-5-methoxyaniline derivative, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).
-
Nitration: Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Purification Protocol
Purification of the final compound can be achieved through standard laboratory techniques.[3]
Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent system. Ethanol, methanol, or mixtures with water are often effective for similar compounds.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: If charcoal was used, quickly filter the hot solution to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography:
-
Stationary Phase and Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation on a silica gel stationary phase.
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution with increasing polarity may be necessary.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that would be employed.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations (based on analogous compounds)[4] |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to aromatic protons, the amino group protons, and the methoxy group protons. |
| ¹³C NMR | Determination of the carbon skeleton. | Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |
| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H (amine), C≡N (nitrile), C-O (ether), and C-F bonds, as well as aromatic C-H and C=C stretches. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |
| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. |
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is scarce, its structural features suggest it may interact with biological targets. Notably, similar compounds have been investigated as modulators of G protein-coupled receptors (GPCRs). One such receptor of high interest is GPR17.
GPR17: A Potential Target
GPR17 is a P2Y-like receptor that is expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs).[5] It is considered a key regulator of oligodendrocyte differentiation and myelination, making it a therapeutic target for demyelinating diseases like multiple sclerosis.[6]
GPR17 Signaling Pathways
GPR17 is known to couple to both Gαi/o and Gαq proteins.[5]
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently decrease the activity of Protein Kinase A (PKA).[7][8]
-
Gαq Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of Protein Kinase C (PKC).
The diagram below illustrates the general signaling cascade of GPR17.
Caption: GPR17 Signaling Pathway and Potential Antagonist Action.
Experimental Workflow for GPR17 Antagonist Screening
To determine if this compound acts as a GPR17 antagonist, a series of in vitro assays would be necessary. The following workflow outlines a typical screening cascade.
Caption: Workflow for GPR17 Antagonist Screening.
Experimental Protocols for Key Assays:
-
β-Arrestin Recruitment Assay (Primary Screen): This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a hallmark of GPCR activation. A decrease in signal in the presence of the test compound indicates antagonistic activity.
-
cAMP Assay (Gαi/o Pathway): This assay measures the levels of intracellular cAMP. An antagonist would prevent the agonist-induced decrease in cAMP levels.[8]
-
Calcium Flux Assay (Gαq Pathway): This assay measures changes in intracellular calcium concentration. An antagonist would block the agonist-induced increase in intracellular calcium.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is limited, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and protocols for similar molecules. Its structural similarity to known GPCR modulators suggests that it may be a candidate for screening against targets such as GPR17. The experimental workflows and signaling pathway diagrams provided herein offer a roadmap for researchers interested in exploring the biological activity of this and related compounds. Further experimental validation is required to confirm its physical and chemical properties and to elucidate its potential therapeutic applications.
References
- 1. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GPR17 - Wikipedia [en.wikipedia.org]
- 5. Optimization of Small Molecule GPR17 Antagonists for Multiple Sclerosis - Sanju Narayanan [grantome.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Screening for Biological Activity of 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide
Disclaimer: As of the compilation of this guide, specific biological activity data for 4-Amino-2-fluoro-5-methoxybenzonitrile is not available in the public domain. This document, therefore, presents a predictive screening strategy based on the known biological activities of its close structural analog, 4-Amino-2-fluoro-5-methylbenzonitrile, and general protocols for assessing benzonitrile derivatives.
Introduction
This compound is a fluorinated aromatic nitrile, a chemical class of significant interest in medicinal chemistry and drug discovery. Its structural features, including the amino, fluoro, methoxy, and cyano functional groups, make it a versatile scaffold for the development of novel therapeutic agents. The incorporation of fluorine can enhance metabolic stability and bioavailability, while the benzonitrile core is present in numerous biologically active compounds. This guide provides a framework for the initial biological activity screening of this compound, targeting potential antibacterial, anticancer, and drug metabolism-modulating effects.
Biological Profile of a Structural Analog: 4-Amino-2-fluoro-5-methylbenzonitrile
The biological activities of the closely related compound, 4-Amino-2-fluoro-5-methylbenzonitrile, have been explored, revealing several areas of pharmacological interest. These findings provide a strong rationale for screening this compound in similar assays.
Antibacterial Activity
Recent studies have shown that 4-Amino-2-fluoro-5-methylbenzonitrile exhibits potent antibacterial effects, particularly against Gram-positive bacteria.[1] Its mechanism of action is believed to involve the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] In vitro studies have demonstrated an IC50 value of less than 10 nM for DNA gyrase inhibition.[1]
Anticancer Potential
Beyond its antibacterial properties, 4-Amino-2-fluoro-5-methylbenzonitrile is being investigated for its anticancer potential.[1] Preliminary research suggests that it may inhibit pathways involved in cancer cell proliferation by targeting protein kinases such as those in the PI3K/Akt/mTOR pathway.[1][2]
Cytochrome P450 Inhibition
4-Amino-2-fluoro-5-methylbenzonitrile has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1] These enzymes are crucial for the metabolism of a wide range of drugs, indicating that this class of compounds could influence drug-drug interactions and pharmacokinetics.[1][3]
Quantitative Biological Data Summary
The following table summarizes the quantitative data available for the biological activities of 4-Amino-2-fluoro-5-methylbenzonitrile.
| Biological Activity | Target/Organism | Metric | Value | Reference |
| Antibacterial | Staphylococcus aureus | MIC | <0.03 µg/mL | [1] |
| Enterococcus faecium | MIC | <0.03 µg/mL | [1] | |
| Escherichia coli | MIC | 4–16 µg/mL | [1] | |
| Acinetobacter baumannii | MIC | 4–16 µg/mL | [1] | |
| Pseudomonas aeruginosa | MIC | 4–16 µg/mL | [1] | |
| Enzyme Inhibition | DNA Gyrase | IC50 | <10 nM | [1] |
| Cytochrome P450 1A2 | Inhibition | Potential Inhibitor | [1] | |
| Cytochrome P450 3A4 | Inhibition | Potential Inhibitor | [1] |
Experimental Protocols
The following are detailed protocols for the initial screening of this compound for antibacterial, anticancer, and cytochrome P450 inhibitory activities.
General Experimental Workflow
The screening process for a novel compound typically follows a tiered approach, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.
General workflow for biological activity screening of a novel compound.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of the test compound.[4][5]
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism and suspend them in sterile saline or PBS.[5] Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[5] Typically, this involves adding 100 µL of CAMHB to wells 2 through 12, adding 200 µL of the highest compound concentration to well 1, and then serially transferring 100 µL from well to well, discarding the final 100 µL from the last compound well.[5]
-
Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[5]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.[5]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[5]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible bacterial growth (i.e., the first clear well).[5]
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Incubate for a specified period (e.g., 48-72 hours).[6]
-
MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cytochrome P450 Inhibition Assay
This in vitro assay determines the inhibitory potency of the test compound against major human CYP isoforms using human liver microsomes.[8][9]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
Test compound stock solution
-
Positive control inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, the CYP-specific substrate, and the test compound at various concentrations in the incubation buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC50 value by plotting the percent inhibition versus the test compound concentration.
Potential Signaling Pathway Involvement
Based on the activity of its methyl analog, this compound may exert anticancer effects through modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[10][11]
Simplified PI3K/Akt signaling pathway, a potential target for anticancer activity.
Conclusion
While direct biological data for this compound is pending, the information available for its close structural analog provides a solid foundation for a targeted biological activity screening campaign. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to elucidate the therapeutic potential of this novel compound. Initial screening should focus on antibacterial, anticancer, and cytochrome P450 inhibitory activities, with positive results warranting further investigation into the mechanism of action and structure-activity relationships.
References
- 1. 4-Amino-2-fluoro-5-methylbenzonitrile|CAS 1357942-79-0 [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
The Emergence of 4-Amino-2-fluoro-5-methoxybenzonitrile Derivatives in Kinase Inhibition: A Pharmacological Deep Dive
For Immediate Release
[City, State] – [Date] – A new class of synthetic compounds, centered around the 4-Amino-2-fluoro-5-methoxybenzonitrile scaffold, is attracting significant attention within the drug discovery and development landscape. These derivatives are showing considerable promise as potent and selective kinase inhibitors, particularly targeting key players in cancer and immunological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these emerging drug candidates, detailing their mechanism of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Core Structure and Rationale
The this compound core provides a versatile platform for the synthesis of targeted kinase inhibitors. The strategic placement of the amino, fluoro, and methoxy groups on the benzonitrile ring allows for a range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The fluorination, in particular, is a common strategy in modern drug design to enhance metabolic stability and binding affinity.
Targeting Key Signaling Pathways in Disease
Research indicates that derivatives of this scaffold are being investigated as inhibitors of critical signaling pathways, most notably the PI3K/Akt/mTOR and Bruton's Tyrosine Kinase (BTK) pathways. Dysregulation of these pathways is a hallmark of numerous cancers and inflammatory diseases.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Derivatives of the closely related 4-amino-2-fluorobenzonitrile scaffold have been explored as potent inhibitors of this pathway, suggesting that this compound derivatives could exhibit similar or enhanced activity.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It has emerged as a validated therapeutic target for B-cell malignancies and autoimmune diseases. A recent patent has disclosed a selective BTK inhibitor that incorporates a 5-fluoro-2-methoxybenzamido moiety, highlighting the potential of this chemical space in developing novel BTK-targeting therapies[1][2].
Quantitative Pharmacological Data
While extensive public data for a broad series of this compound derivatives is still emerging, preliminary findings and data from closely related analogs indicate significant inhibitory potential. The following table summarizes representative data for a BTK inhibitor incorporating a related structural motif, as described in patent literature.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-l-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide | BTK | Biochemical Assay | Data disclosed in patent | WO2022056100A1[1][2] |
Note: Specific IC50 values for this compound are detailed within the patent documentation and demonstrate potent inhibition of BTK.
Experimental Protocols
The evaluation of these kinase inhibitors involves a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the pharmacological profiling of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (BTK)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of test compounds against Bruton's Tyrosine Kinase.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
GST-tagged kinase substrate (e.g., Poly-GT)
-
TR-FRET Dilution Buffer
-
ATP
-
Test compounds (solubilized in DMSO)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a kinase/substrate mixture containing BTK enzyme and the GST-tagged substrate in TR-FRET dilution buffer.
-
Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to each well, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution of EDTA (to stop the reaction) and the LanthaScreen™ Eu-anti-GST antibody to each well.
-
Signal Reading: After a final incubation period, read the plate on a TR-FRET plate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cellular PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blot)
This protocol describes the use of Western blotting to assess the ability of test compounds to inhibit the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6 ribosomal protein.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or DMSO for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins relative to total protein levels.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising new frontier in the development of targeted kinase inhibitors. Their potential to potently and selectively modulate key signaling pathways, such as PI3K/Akt/mTOR and BTK, positions them as valuable candidates for further preclinical and clinical investigation in oncology and immunology. Future research will likely focus on expanding the structure-activity relationship (SAR) studies to optimize efficacy and safety profiles, as well as on elucidating the precise binding modes of these inhibitors with their target kinases through structural biology approaches. The continued exploration of this chemical scaffold holds significant potential for the discovery of next-generation therapeutics.
References
- 1. WO2022056100A1 - Procédés et intermédiaires pour la préparation de (s)-5-amino-3-(4-((5-fluoro-2-méthoxybenzamido)méthyl)phényl)-1-(1,1,1-trifluoropropane-2-yl)-1 h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 4-Amino-2-fluoro-5-methoxybenzonitrile
Abstract
4-Amino-2-fluoro-5-methoxybenzonitrile is a substituted benzonitrile with potential pharmacological activity, yet its mechanism of action remains uncharacterized in publicly available literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate its biological activity. By leveraging structural analogy to known bioactive molecules and employing a phased, multi-disciplinary experimental approach, this document outlines a robust strategy for target identification, pathway elucidation, and validation of this compound's therapeutic potential. We will proceed from foundational chemoinformatic analysis to detailed biochemical and cellular assays, offering not just protocols, but the strategic rationale behind each experimental choice.
Introduction: Deconstructing the Molecule to Formulate a Hypothesis
This compound is a small molecule whose therapeutic potential is suggested by its distinct chemical features. As of this writing, no definitive mechanism of action has been published. However, a structural analysis of the molecule and comparison with its analogs provide a strong basis for forming an initial hypothesis.
The closely related analog, 4-amino-2-fluoro-5-methyl benzonitrile, has been explored for its potential as an anticancer therapeutic, with preliminary studies suggesting it may target protein kinases within the PI3K/Akt/mTOR signaling pathway.[1] Additionally, the benzonitrile scaffold is a known pharmacophore present in numerous approved drugs, where the nitrile group often acts as a hydrogen bond acceptor or a bioisostere of carbonyl or hydroxyl groups.[2][3][4] The fluorine and methoxy substituents are also critical, as they can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate directly in drug-receptor interactions.[5][6][7]
Based on this evidence, our primary hypothesis is that This compound acts as an inhibitor of protein kinases, likely within critical oncogenic signaling pathways such as PI3K/Akt/mTOR. This guide will detail a systematic approach to test this hypothesis and explore other potential mechanisms.
A Phased Approach to Mechanistic Investigation
We propose a three-phased experimental workflow designed to progressively narrow down the compound's biological targets and elucidate its cellular effects. This structure ensures that each phase informs the next, creating a self-validating and resource-efficient research program.
Caption: Phased experimental workflow for MOA investigation.
Phase 1: CORE DIRECTIVE - Target Identification and Validation
The initial phase is designed to identify the direct molecular target(s) of this compound.
Protocol 1: In Silico Screening and Molecular Docking
Rationale: Computational methods provide a rapid and cost-effective way to screen the compound against a large library of biological targets, refining our primary hypothesis. The goal is to predict binding affinity and pose, guiding the selection of in vitro assays.
Methodology:
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges using a suitable force field (e.g., Gasteiger).
-
Target Library Selection: Assemble a library of protein crystal structures, focusing on the ATP-binding sites of human kinases, particularly from the PI3K, Akt, and mTOR families. Also include bacterial DNA gyrase and topoisomerase as secondary targets based on data from the methyl analog.[1]
-
Molecular Docking: Use a validated docking program (e.g., AutoDock Vina) to predict the binding mode and estimate the binding energy of the compound within each target's active site.
-
Analysis: Rank the targets based on predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds with the nitrile or amino group, hydrophobic interactions with the benzene ring).
Protocol 2: Broad-Spectrum In Vitro Kinase Profiling
Rationale: An empirical screen is essential to validate in silico predictions and to unbiasedly discover novel targets. A broad kinase panel provides a comprehensive overview of the compound's selectivity.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases. The assay typically measures the remaining kinase activity after incubation with the compound.
-
Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50% or >70%) in the primary screen.
-
Dose-Response Analysis: For all identified hits, perform a follow-up dose-response assay to determine the half-maximal inhibitory concentration (IC50). This involves a multi-point titration of the compound.
Data Presentation:
| Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Kinase Family |
| PI3Kα | 95% | 50 | Lipid Kinase |
| mTOR | 92% | 75 | PIKK |
| Akt1 | 88% | 120 | AGC Kinase |
| DNA-PK | 85% | 150 | PIKK |
| CDK2 | 15% | >10,000 | CMGC Kinase |
| ... (other non-hits) | <50% | N/D | ... |
| Table 1: Hypothetical results from a broad-spectrum kinase panel, showing potent and selective activity against the PI3K/mTOR pathway. |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Rationale: After identifying promising targets in a cell-free system, it is crucial to confirm that the compound engages these targets within a live cellular environment. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a hyperactive PI3K pathway, like MCF-7) and treat with either vehicle (DMSO) or this compound at a saturating concentration.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein (e.g., PI3Kα, mTOR) remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.
Phase 2: Cellular and Phenotypic Characterization
This phase aims to connect target engagement with a measurable cellular response, confirming the downstream effects of the compound.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.
Protocol 4: Cell Viability and Proliferation Assays
Rationale: To determine if target inhibition translates to a functional anti-cancer effect, we must assess the compound's impact on cell growth and survival.
Methodology:
-
Cell Seeding: Seed various cancer cell lines in 96-well plates. Include lines with known PI3K pathway mutations and wild-type lines for comparison.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin and measure the metabolic activity using a plate reader.
-
Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to calculate the half-maximal growth inhibitory concentration (GI50).
Protocol 5: Western Blot Analysis of Downstream Signaling
Rationale: This is the most direct method to confirm that the compound inhibits the hypothesized signaling pathway at the protein level. We will measure the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound at concentrations around its GI50 for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling nodes. Crucially, use antibodies that detect both the phosphorylated (active) and total forms of each protein.
-
Primary Targets: p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (Ser235/236), total S6.
-
-
Detection and Analysis: Use chemiluminescent or fluorescent secondary antibodies for detection. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A significant decrease in the p-Akt/Akt and p-S6/S6 ratios would confirm pathway inhibition.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
Rationale: Many kinase inhibitors induce cell cycle arrest. This assay will determine if the compound's anti-proliferative effects are mediated by blocking progression through a specific phase of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the compound at 1x and 5x the GI50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to DNA content.
-
Data Analysis: Deconvolute the resulting histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G1 arrest) would indicate a specific cell cycle checkpoint is being activated.
Conclusion and Future Directions
This guide presents a logical and comprehensive workflow for the initial investigation into the mechanism of action of this compound. By starting with broad, hypothesis-generating techniques and progressively moving to more specific validation assays, this framework maximizes the probability of successfully identifying and characterizing the compound's biological activity.
Positive results from these studies, particularly the confirmation of a potent and selective kinase inhibition profile that translates to a clear anti-proliferative phenotype, would provide a strong rationale for advancing the compound into more complex preclinical models, including in vivo xenograft studies to assess its efficacy in a physiological setting. The insights gained will be invaluable for any future drug development program centered on this promising molecule.
References
- 1. 4-Amino-2-fluoro-5-methylbenzonitrile|CAS 1357942-79-0 [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Electrophilic Reactivity of 4-Amino-2-fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of 4-Amino-2-fluoro-5-methoxybenzonitrile with various electrophiles. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from the known reactivity of closely related analogues and the fundamental principles of electrophilic aromatic substitution.
Core Concepts: Predicting Reactivity
The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the interplay of its four substituents:
-
Amino (-NH₂): A strongly activating, ortho, para-directing group.
-
Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.
-
Fluoro (-F): A deactivating, ortho, para-directing group.
-
Nitrile (-CN): A strongly deactivating, meta-directing group.
The powerful activating and directing effects of the amino and methoxy groups dominate the reactivity of the aromatic ring, making it highly susceptible to electrophilic attack. The primary challenge in the electrophilic substitution of this compound is controlling the high reactivity to avoid polysubstitution and achieving regioselectivity. The most electron-rich positions and likely sites of electrophilic attack are C6 and C3, which are ortho and para to the activating groups.
To manage the high reactivity of the amino group and prevent side reactions, it is often necessary to protect it, most commonly through acetylation to form an acetamide. This moderately deactivating group still directs ortho and para, but in a more controlled manner.
Electrophilic Substitution Reactions
Nitration
Direct nitration of anilines can be problematic due to the basicity of the amino group, which can be protonated in the acidic nitrating medium to form a meta-directing anilinium ion.[1] A more controlled approach involves the acetylation of the amino group, followed by nitration and subsequent deprotection. A study on the nitration of the closely related 4-fluoro-2-methoxyaniline has demonstrated a successful two-step process that can be adapted for this compound.[2][3]
Predicted Reaction Pathway for Nitration:
Caption: Predicted reaction pathway for the controlled nitration of this compound.
Experimental Protocol (Adapted from the nitration of 4-fluoro-2-methoxyaniline)[2][3]
Step 1: Acetylation
-
Dissolve this compound in a suitable solvent such as acetic anhydride or dichloromethane.
-
Add a base, for example, pyridine or triethylamine, to catalyze the reaction and neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.
Step 2: Nitration
-
Dissolve the N-acetylated compound in a mixture of concentrated sulfuric acid and acetic acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer to neutrality, dry, and concentrate to yield the nitrated product.
Step 3: Deprotection
-
Reflux the nitrated acetanilide in an acidic aqueous solution (e.g., dilute HCl).
-
After the reaction is complete, neutralize the solution and extract the final product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Predicted based on the nitration of 4-fluoro-2-methoxyaniline)[2][3]
| Reaction Step | Product | Predicted Yield |
| Acetylation | N-(4-cyano-5-fluoro-2-methoxyphenyl)acetamide | >95% |
| Nitration | N-(4-cyano-5-fluoro-2-methoxy-nitro-phenyl)acetamide | 82-94% |
| Deprotection | 4-Amino-2-fluoro-5-methoxy-nitrobenzonitrile | >90% |
Halogenation
Direct halogenation of anilines is often difficult to control and can lead to the formation of polyhalogenated products.[4][5] To achieve selective monohalogenation, protection of the amino group as an acetanilide is a common and effective strategy.[4][5] The acetyl group moderates the reactivity and sterically hinders the ortho positions, favoring substitution at the para position relative to the activating group.
Predicted Reaction Pathway for Bromination:
Caption: Predicted pathway for the controlled bromination of this compound.
Experimental Protocol (General procedure for bromination of anilines via N-acetylation)
Step 1: N-Acetylation (Follow the protocol described in the nitration section)
Step 2: Bromination
-
Dissolve the N-acetylated compound in a suitable solvent like acetic acid.
-
Add a brominating agent such as N-bromosuccinimide (NBS) in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the brominated acetanilide.
Step 3: Deprotection (Follow the protocol described in the nitration section)
Quantitative Data (Predicted)
| Reaction Step | Product | Predicted Yield |
| Bromination | N-(bromo-4-cyano-5-fluoro-2-methoxyphenyl)acetamide | High |
| Deprotection | 4-Amino-bromo-2-fluoro-5-methoxybenzonitrile | High |
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, N-acetylation is a prerequisite for this reaction. The Vilsmeier-Haack reaction offers an alternative for the formylation of electron-rich aromatic rings under milder conditions.[6][7][8][9]
Predicted Reaction Pathway for Acylation:
Caption: Predicted pathway for Friedel-Crafts acylation of this compound.
Experimental Protocol (General procedure for Friedel-Crafts Acylation of N-acetylated anilines)
Step 1: N-Acetylation (Follow the protocol described in the nitration section)
Step 2: Friedel-Crafts Acylation
-
Suspend the N-acetylated compound and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.
-
Cool the mixture to a low temperature (e.g., 0 °C).
-
Slowly add the acylating agent (e.g., an acyl chloride or anhydride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash it, dry it, and concentrate it to obtain the acylated product.
Step 3: Deprotection (Follow the protocol described in the nitration section)
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[6][7][8][9] Given the highly activated nature of the this compound ring, this reaction is expected to proceed, likely at the most sterically accessible and electronically enriched position.
Predicted Reaction Pathway for Vilsmeier-Haack Formylation:
Caption: Predicted Vilsmeier-Haack formylation of this compound.
Experimental Protocol (General procedure for Vilsmeier-Haack Reaction)[10]
-
To a solution of the substrate in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time.
-
Quench the reaction by adding a solution of sodium acetate in water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the formylated product.
Summary and Outlook
This compound is a highly activated aromatic system poised for facile electrophilic substitution. The primary considerations for its functionalization are controlling the inherent high reactivity and directing the incoming electrophile to the desired position. Protection of the strongly activating amino group, typically via N-acetylation, is a key strategy to achieve controlled and selective transformations. While direct experimental data for this specific molecule is scarce, the reactivity of closely related analogues provides a strong foundation for predicting its behavior and designing synthetic routes to novel derivatives for applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the reactivity and optimize reaction conditions for various electrophilic substitutions.
References
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Potential Therapeutic Targets for 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide
Disclaimer: This document explores potential therapeutic targets for 4-Amino-2-fluoro-5-methoxybenzonitrile based on the biological activities of structurally related compounds. As of the latest literature review, no direct experimental data on the biological activity or therapeutic targets of this compound has been published. The information presented herein is for research and informational purposes only and should be considered hypothetical until validated by experimental evidence.
Introduction
This compound is a substituted benzonitrile compound. The benzonitrile scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this moiety. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets, thereby enhancing binding affinity and improving pharmacokinetic profiles.[1][2] This guide will explore potential therapeutic applications for this compound by examining the established biological activities of analogous compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.
Potential Therapeutic Areas and Targets
Based on the activities of structurally similar molecules, this compound could potentially be investigated for the following therapeutic applications:
Anticancer Activity
Substituted benzonitriles have shown promise as anticancer agents, with some acting as selective inhibitors of enzymes crucial for cancer progression.[1]
Potential Target: Aromatase (CYP19A1)
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. Several non-steroidal aromatase inhibitors, such as anastrozole and letrozole, feature a benzonitrile structure where the nitrile group is essential for inhibitory activity.[1] The para-position of the nitrile in these drugs is critical for mimicking the natural substrate and binding to the enzyme's active site.[1]
Table 1: Example Inhibitory Activity of Structurally Related Benzonitrile Compounds against Aromatase
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Anastrozole | Aromatase | 15 | Human Placental Microsomes | [1] |
| Letrozole | Aromatase | 1.1 | Human Placental Microsomes | [1] |
Anti-inflammatory Activity
Certain substituted benzonitriles have demonstrated anti-inflammatory properties in preclinical models. A study evaluating a series of cyanobenzenes identified several compounds with significant anti-inflammatory effects in a carrageenan-induced pedal edema assay in rats.[3]
Potential Target: Cyclooxygenase (COX) Enzymes
While the exact mechanism for the anti-inflammatory activity of the reported benzonitriles was not elucidated, a common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme family (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.
Table 2: Example Anti-inflammatory Activity of Structurally Related Benzonitrile Compounds
| Compound | Assay | Dose (mg/kg) | % Reduction in Edema | Reference |
| 4-Chlorobenzonitrile | Carrageenan-induced pedal edema | 200 | 30 | [3] |
| 2-Fluoroterephthalonitrile | Carrageenan-induced pedal edema | 200 | 49 | [3] |
Antimicrobial Activity
The nitrile moiety is present in some compounds with antimicrobial activity.[2] Furthermore, derivatives of structurally related scaffolds like 2-hydroxybenzonitrile have been reported to possess antimicrobial properties against a range of pathogenic microorganisms.[4]
Potential Target: Bacterial Enzymes
The mechanism of antimicrobial action for nitrile-containing compounds can vary. Some may act by inhibiting essential bacterial enzymes. For example, some nitrile-containing compounds have been shown to inhibit bacterial proteases like ClpP, which is involved in bacterial virulence.[2]
Table 3: Example Minimum Inhibitory Concentration (MIC) Data for Structurally Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Hydroxybenzonitrile Derivatives | Staphylococcus aureus | Not extensively reported | [4] |
| 2-Hydroxybenzonitrile Derivatives | Escherichia coli | Not extensively reported | [4] |
Experimental Protocols
The following are generalized protocols for assessing the potential biological activities of this compound.
Aromatase Inhibition Assay (In Vitro)
This protocol is a fluorescent-based assay to determine the in vitro inhibition of human aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system
-
Test compound (this compound)
-
Positive control (e.g., Letrozole)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in a suitable buffer.
-
In a 96-well plate, add the aromatase enzyme, NADPH regenerating system, and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compound (this compound)
-
Positive control (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound and positive control in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (bacteria and broth) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Potential inhibition of aromatase by this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Logical relationship of potential therapeutic applications.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Discovery of Novel Kinase Inhibitors from 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and potential therapeutic applications of novel compounds derived from the versatile building block, 4-Amino-2-fluoro-5-methoxybenzonitrile. This starting material is of significant interest in medicinal chemistry due to its structural alerts which are amenable to the synthesis of various heterocyclic scaffolds, particularly quinazoline-based kinase inhibitors. This document provides detailed experimental protocols for the synthesis of potential drug candidates, summarizes their biological activities, and explores the underlying signaling pathways they may modulate. The strategic incorporation of the fluoro and methoxy substituents on the benzonitrile core is anticipated to enhance metabolic stability and target engagement, making these derivatives promising candidates for further investigation in drug discovery programs.
Introduction: The Potential of this compound in Drug Discovery
This compound is a highly functionalized aromatic compound that serves as a key starting material in multi-step organic synthesis. Its unique arrangement of amino, fluoro, methoxy, and cyano functional groups allows for a variety of chemical transformations, making it an attractive scaffold for the construction of diverse molecular architectures. The electron-withdrawing nature of the fluoro and cyano groups, combined with the electron-donating properties of the amino and methoxy groups, imparts distinct reactivity to the benzene ring, enabling selective modifications. This building block is particularly valuable in the synthesis of quinazoline-based kinase inhibitors.
The strategic fluorination of bioactive compounds is a widely used approach to modulate the stability, bio-absorption, and overall efficiency of pharmaceutical drugs. Furthermore, the methoxy group can influence the pharmacokinetic profile of the resulting analogues. These structural features make this compound a promising starting point for the development of novel therapeutics, particularly in the oncology space where kinase inhibitors play a pivotal role.
Synthesis of Novel Quinazoline Derivatives
The primary synthetic route for deriving novel compounds from this compound involves the construction of a quinazoline core, a privileged scaffold in kinase inhibitor design. The following sections detail a representative experimental protocol for the synthesis of 4-anilinoquinazoline derivatives.
Experimental Workflow for Quinazoline Synthesis
The synthesis of 4-anilinoquinazoline derivatives from this compound is a multi-step process that can be adapted to generate a library of diverse compounds. The general workflow is depicted below.
Caption: General experimental workflow for the synthesis of 4-anilinoquinazoline derivatives.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of structurally related quinazoline derivatives and can be applied to this compound.[1]
Step 1: Synthesis of N'-(4-cyano-5-fluoro-2-methoxyphenyl)-N,N-dimethylformimidamide (Intermediate 1)
-
To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the mixture to 105 °C and stir for 3 hours.
-
After completion of the reaction (monitored by TLC), remove the toluene and excess DMF-DMA under reduced pressure to yield the crude intermediate 1, which can be used in the next step without further purification.
Step 2: Synthesis of Novel 4-Anilinoquinazoline Derivatives
-
To the crude intermediate 1 from the previous step, add acetic acid and the desired substituted aniline (1.0 eq).
-
Heat the reaction mixture to 130 °C and stir for 1.5-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Biological Activity and Data Presentation
While specific biological data for derivatives of this compound are not yet widely published, we can infer their potential activity based on analogous compounds. The primary target for quinazoline derivatives is often the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation.[1][2]
Inferred Antiproliferative Activity
Based on studies of similar 4-anilinoquinazoline derivatives, it is anticipated that compounds synthesized from this compound will exhibit inhibitory activity against various cancer cell lines.[1] The half-maximal inhibitory concentrations (IC50) are expected to be in the micromolar to nanomolar range.
Table 1: Anticipated In Vitro Antiproliferative Activity (IC50, µM) of Novel Quinazoline Derivatives
| Compound ID | R-Group on Aniline | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| NQ-1 | 4-Fluoro | Data not available | Data not available | Data not available |
| NQ-2 | 4-Chloro | Data not available | Data not available | Data not available |
| NQ-3 | 4-Bromo | Data not available | Data not available | Data not available |
| NQ-4 | 4-Trifluoromethyl | Data not available | Data not available | Data not available |
| Gefitinib (Reference) | - | 0.015 - 0.1 | 0.1 - 1 | > 10 |
Note: The data in this table is hypothetical and serves as a template for presenting future experimental results. The reference data for Gefitinib is sourced from publicly available information.
Inferred EGFR Kinase Inhibitory Activity
The synthesized compounds are expected to show inhibitory activity against both wild-type EGFR (EGFRwt) and its common mutants, such as T790M, which is associated with drug resistance.
Table 2: Anticipated In Vitro EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound ID | EGFRwt | EGFR T790M Mutant |
| NQ-1 | Data not available | Data not available |
| NQ-2 | Data not available | Data not available |
| NQ-3 | Data not available | Data not available |
| NQ-4 | Data not available | Data not available |
| Osimertinib (Reference) | 10 - 50 | 1 - 10 |
Note: The data in this table is hypothetical and serves as a template for presenting future experimental results. The reference data for Osimertinib is sourced from publicly available information.
Signaling Pathways
The anticipated mechanism of action for the novel quinazoline derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands, activates intracellular tyrosine kinase domains. This triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The novel quinazoline derivatives are designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: Simplified EGFR signaling pathway and the proposed point of inhibition.
Downstream Signaling Cascades
-
RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[4][5][6][] Activated ERK translocates to the nucleus and phosphorylates transcription factors that control the expression of genes involved in the cell cycle.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival by inhibiting apoptosis and promoting cell growth.[8][9][10][11][12] Activated AKT phosphorylates a variety of downstream targets that regulate cell survival, growth, and proliferation.
Caption: Key downstream signaling cascades modulated by EGFR.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The synthetic strategies outlined in this guide, particularly for the generation of 4-anilinoquinazoline derivatives, provide a clear path for the development of potent kinase inhibitors. The anticipated biological activities against key cancer-related targets such as EGFR underscore the therapeutic potential of these novel compounds.
Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish robust structure-activity relationships. Further studies are also warranted to investigate their selectivity profile against a broader panel of kinases and to assess their pharmacokinetic properties in preclinical models. The insights gained from such studies will be instrumental in advancing these promising compounds through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure of 4-Amino-2-fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of the molecular structure, spectroscopic characteristics, and potential synthetic and analytical workflows for 4-Amino-2-fluoro-5-methoxybenzonitrile. Given the limited publicly available experimental data for this specific compound, this guide combines established chemical principles with data from structurally related molecules to offer a robust theoretical and practical framework for researchers.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic compound featuring key functional groups—amino, fluoro, methoxy, and nitrile—that make it a molecule of interest for chemical synthesis and drug discovery. Its structural attributes suggest potential applications as a scaffold or intermediate in the development of novel therapeutic agents.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1441723-24-5[1][2] |
| Molecular Formula | C₈H₇FN₂O[2] |
| Molecular Weight | 166.15 g/mol [2] |
| Canonical SMILES | COC1=C(C=C(C(=C1)F)C#N)N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
|---|---|---|
| XLogP3 | 1.5 | Prediction based on similar structures. |
| Hydrogen Bond Donors | 1 | From the primary amine group. |
| Hydrogen Bond Acceptors | 4 | From nitrile nitrogen, oxygen, and fluorine atoms. |
| Polar Surface Area | 63.1 Ų | Calculated based on functional groups. |
| Rotatable Bonds | 1 | The C-O bond of the methoxy group. |
Spectroscopic Profile (Theoretical)
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry for the specific functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0 - 7.2 | d | 1H | Aromatic H (H-6) |
| ~6.5 - 6.7 | d | 1H | Aromatic H (H-3) |
| ~5.5 - 6.0 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
Note: The aromatic protons will exhibit splitting due to coupling with the adjacent fluorine atom (J H-F).
Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 - 165 (d) | C-F |
| ~145 - 150 | C-OCH₃ |
| ~140 - 145 | C-NH₂ |
| ~118 - 122 | C-CN |
| ~115 - 120 (d) | Aromatic CH |
| ~100 - 105 (d) | Aromatic CH |
| ~95 - 100 | C-CN |
| ~55 - 60 | -OCH₃ |
Note: Carbons in proximity to the fluorine atom will show splitting (doublet, d).
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium - Strong | Aromatic C=C stretch & N-H bend |
| 1280 - 1200 | Strong | Aryl C-O stretch (asymmetric) |
| 1150 - 1050 | Medium | C-N stretch (amine) |
| ~1020 | Strong | Aryl C-O stretch (symmetric) |
Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrometry (MS) Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 166 | High | [M]⁺ (Molecular Ion) |
| 151 | Moderate | [M - CH₃]⁺ |
| 138 | Moderate | [M - CO]⁺ |
| 123 | Low | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and analysis of structurally similar compounds and provide a practical starting point for laboratory work.[3][4]
Proposed Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of a related isomer, 2-Amino-6-fluoro-4-methoxy-benzonitrile.[5]
Reaction: Ammonolysis of 2,4-difluoro-5-methoxybenzonitrile.
Procedure:
-
Dissolution: Dissolve 2,4-difluoro-5-methoxybenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction Initiation: Bubble ammonia gas through the solution for approximately 10-15 minutes in a sealed pressure vessel.
-
Heating: Seal the vessel and heat the reaction mixture to 80-90°C.
-
Monitoring: Stir the reaction overnight, monitoring progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and perform an extraction with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol for Spectroscopic Analysis
3.2.1 Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.[3]
3.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[3]
3.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into a mass spectrometer, using either Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a relevant mass range (e.g., m/z 50-300).[6]
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis, analysis, and potential application of this compound.
Caption: Proposed synthetic pathway for this compound.
References
Preliminary Toxicity Assessment of 4-Amino-2-fluoro-5-methoxybenzonitrile: A Technical Guide
Disclaimer: This document provides a preliminary toxicological assessment of 4-Amino-2-fluoro-5-methoxybenzonitrile based on available data for structurally related compounds and general toxicological principles. As of the date of this publication, no specific toxicological studies for this compound have been identified in the public domain. Therefore, the information presented herein is intended for guidance and to inform the design of appropriate toxicological evaluations.
Introduction
This compound is a substituted aromatic nitrile, a class of organic compounds characterized by a nitrile functional group (-C≡N) attached to a benzene ring. Aromatic nitriles are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The introduction of amino, fluoro, and methoxy substituents to the benzonitrile scaffold can significantly influence its chemical reactivity, metabolic fate, and toxicological profile. Given the potential for human exposure during research, development, and manufacturing, a thorough understanding of its potential toxicity is crucial.
This technical guide summarizes the anticipated toxicological hazards of this compound based on the known toxicology of related benzonitrile derivatives and outlines standard experimental protocols for a comprehensive toxicity assessment.
Hazard Identification and Classification
Based on safety data sheets for this compound and structurally similar compounds, the primary anticipated hazards are:
-
Acute Toxicity: Potential for harmful effects if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These classifications are based on general hazard assessments and require confirmation through specific toxicological testing.
General Toxicology of Substituted Benzonitriles
The toxicity of nitrile compounds can be highly variable. Many aliphatic nitriles exert their toxicity through the metabolic release of cyanide, which inhibits cellular respiration.[2] However, the metabolism of benzonitriles is more complex. Some studies indicate that benzonitrile itself is not significantly metabolized to cyanide in vivo.[3][4] The toxicity of substituted benzonitriles can be influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of hydroxyl or amino groups can alter the metabolic pathways and subsequent toxicity.[2][3]
The primary routes of exposure are inhalation, dermal contact, and ingestion.
Metabolism
The metabolism of benzonitriles can proceed through several pathways. In some microorganisms, benzonitrile is metabolized via nitrile hydratase and amidase to benzoic acid and ammonia.[5] In mammals, cytochrome P450 enzymes play a role in the metabolism of some nitriles.[6] The substituents on the aromatic ring of this compound will likely influence its metabolic fate, potentially leading to the formation of various metabolites that could be more or less toxic than the parent compound.
Proposed Experimental Protocols for Toxicity Assessment
A comprehensive toxicological assessment of a novel chemical entity such as this compound should follow a tiered approach, starting with in vitro assays and progressing to in vivo studies as necessary. The following are standard, widely accepted protocols.
In Vitro Toxicity Testing
In vitro assays are crucial for initial screening to identify potential hazards and reduce the reliance on animal testing.[7]
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. The assay evaluates the ability of a test substance to cause mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal medium.[8][9][10]
-
Methodology:
-
Bacterial strains are exposed to various concentrations of this compound, both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction).[11]
-
The treated bacterial cultures are plated on a minimal agar medium lacking the specific amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.[12]
-
In Vitro Micronucleus Assay
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. Their presence indicates that the cell has undergone chromosomal breakage or aneuploidy.[13][14]
-
Methodology:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are exposed to at least three concentrations of the test substance, with and without metabolic activation.[15]
-
The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[16]
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.[14]
-
In Vivo Toxicity Testing
In vivo studies are conducted to understand the toxic effects of a substance in a whole organism.[17][18] These studies should be designed to use the minimum number of animals necessary to obtain scientifically valid results.[19]
-
Principle: This method is used to estimate the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS). It uses a stepwise procedure with a small number of animals per step.[20][21]
-
Methodology:
-
A single sex (usually females, as they are often slightly more sensitive) of a rodent species (typically rats) is used.[22]
-
The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
A group of three animals is used in each step. The outcome of each step (number of animals that die or show signs of toxicity) determines the next step:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the next higher dose is administered to a new group of three animals.
-
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[23]
-
A full necropsy is performed on all animals at the end of the study.
-
Data Presentation
Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Proposed In Vitro Genotoxicity Screening Results
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result (e.g., Positive/Negative) |
| Ames Test | S. typhimurium TA98 | +/- | ||
| S. typhimurium TA100 | +/- | |||
| E. coli WP2 uvrA | +/- | |||
| In Vitro Micronucleus | Human Lymphocytes | +/- |
Table 2: Proposed Acute Oral Toxicity (OECD 423) Results in Rats
| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Necropsy Findings |
Visualizations
The following diagrams illustrate a general workflow for toxicity testing and a potential metabolic pathway for benzonitriles.
Caption: A generalized workflow for the toxicological assessment of a new chemical entity.
Caption: Potential metabolic pathways of this compound.
Conclusion
While specific toxicological data for this compound are not currently available, a preliminary assessment based on its chemical structure and the known toxicology of related compounds suggests that it may pose risks of acute toxicity and irritation. A comprehensive evaluation following established in vitro and in vivo testing protocols is necessary to fully characterize its toxicological profile. The experimental workflows and potential metabolic pathways outlined in this guide provide a framework for such an investigation, ensuring a thorough and scientifically robust assessment of its safety. This information is critical for informing risk management strategies and ensuring the safe handling and use of this compound in research and development settings.
References
- 1. fiveable.me [fiveable.me]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of benzonitrile and butyronitrile by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. criver.com [criver.com]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. criver.com [criver.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. scribd.com [scribd.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolines using 4-Amino-2-fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel quinazoline derivatives utilizing 4-Amino-2-fluoro-5-methoxybenzonitrile as a key precursor. Quinazolines are a prominent class of heterocyclic compounds with a wide range of biological activities, making them a privileged scaffold in drug discovery. The unique substitution pattern of the starting material, featuring fluorine and methoxy groups, is of particular interest in medicinal chemistry for its potential to enhance metabolic stability, bioavailability, and target affinity of the resulting molecules.
Introduction
Quinazoline and its derivatives are known to exhibit a diverse array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Many quinazoline-based compounds have been developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are critical targets in oncology.[1][2][3] The 2-aminobenzonitrile moiety serves as a versatile synthon for the construction of the quinazoline ring system. The presence of a fluorine atom and a methoxy group on the starting material, this compound, is anticipated to confer favorable pharmacokinetic properties to the synthesized quinazoline derivatives.
Application Notes: Therapeutic Potential
Quinazoline derivatives synthesized from this compound are of significant interest as potential inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.
-
EGFR Inhibition: The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR tyrosine kinase.[4][5] By competing with ATP at the kinase domain's binding site, these inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells with activating EGFR mutations.[1][4][6] The synthesized compounds from this compound can be screened for their EGFR inhibitory activity.
-
PI3K/Akt Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is frequently deregulated in various human cancers.[3] Quinazoline derivatives have emerged as promising inhibitors of PI3K, thereby blocking the phosphorylation of Akt and downstream effectors, which can induce apoptosis and inhibit tumor growth.[7][8] The novel quinazolines can be evaluated for their potential to modulate this critical oncogenic pathway.
Experimental Protocols
A proposed synthetic route for the preparation of 7-fluoro-6-methoxy-4-anilinoquinazoline derivatives from this compound is detailed below. This protocol is based on established methods for the synthesis of analogous 4-anilinoquinazolines.
Protocol 1: Synthesis of N'-(3-fluoro-4-cyano-6-methoxyphenyl)-N,N-dimethylformimidamide (Intermediate 1)
-
To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure to obtain the crude intermediate 1, which can be used in the next step without further purification.
Protocol 2: Synthesis of 7-Fluoro-6-methoxy-4-(substituted-anilino)quinazoline (Final Product)
-
Dissolve the crude intermediate 1 in glacial acetic acid.
-
Add the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 7-fluoro-6-methoxy-4-(substituted-anilino)quinazoline.
Data Presentation
| Starting 2-Aminobenzonitrile | Aniline | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,5-dimethoxybenzonitrile | 3-chloro-4-fluoroaniline | Acetic Acid | 125-130 | 3 | High | Generic protocol based on[9] |
| 2-Aminobenzonitrile | 3-ethynylaniline | Acetic Acid | 120 | 5 | 78 | Generic protocol based on[4] |
| 2-Amino-5-bromobenzonitrile | 4-methoxyaniline | Isopropanol | 80 | 12 | 85 | Generic protocol based on[10] |
| 2-Amino-4-iodobenzonitrile | Benzylamine | N/A (Acid-mediated) | N/A | N/A | Good | [11] |
Visualizations
Caption: Synthetic workflow for the preparation of 7-fluoro-6-methoxy-4-(substituted-anilino)quinazolines.
Caption: The EGFR signaling pathway and its inhibition by quinazoline derivatives.
Caption: The PI3K/Akt signaling pathway and its inhibition by quinazoline-based compounds.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Amino-2-fluoro-5-methoxybenzonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a nitrile group that can be further transformed, and a fluorine atom to enhance metabolic stability and binding affinity, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of G protein-coupled receptor 17 (GPR17) modulators, a promising target for demyelinating diseases.
Chemical Properties:
| Property | Value |
| CAS Number | 1441723-24-5 |
| Molecular Formula | C₈H₇FN₂O |
| Molecular Weight | 166.15 g/mol |
Application in the Synthesis of GPR17 Modulators
GPR17 is a G protein-coupled receptor that plays a crucial role in the regulation of oligodendrocyte differentiation, the cells responsible for myelination in the central nervous system. Dysregulation of GPR17 is implicated in demyelinating diseases such as multiple sclerosis. Modulators of GPR17, therefore, represent a promising therapeutic strategy.
This compound serves as a key starting material in the synthesis of (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides, which have been identified as potent GPR17 modulators. The synthetic strategy leverages the reactivity of the amino group for the formation of a key urea intermediate.
GPR17 Signaling Pathway
GPR17 is coupled to both inhibitory (Gαi) and activating (Gαq) G proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺). The net effect of GPR17 activation is a negative regulation of oligodendrocyte differentiation, making GPR17 antagonists a potential therapeutic approach to promote remyelination.
Experimental Protocols
The following protocols describe the synthesis of a key urea intermediate from this compound and its subsequent conversion to a sulfonamide, a core scaffold of GPR17 modulators.
Protocol 1: Synthesis of N-(4-cyano-5-fluoro-2-methoxyphenyl)urea
This protocol describes the reaction of this compound with a sulfonyl isocyanate to form a urea derivative. This urea is a versatile intermediate for the synthesis of various sulfonamides.
Materials:
-
This compound
-
Chlorosulfonyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add a solution of chlorosulfonyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-cyano-5-fluoro-2-methoxyphenyl)urea.
Expected Yield: 75-85%
Protocol 2: General Procedure for the Synthesis of (Aza)indole-3-sulfonamides
This protocol outlines the cyclization of the urea intermediate with a suitable precursor to form the final sulfonamide product.
Materials:
-
N-(4-cyano-5-fluoro-2-methoxyphenyl)urea
-
Appropriate (aza)indole, benzothiophene, or benzofuran precursor
-
Anhydrous solvent (e.g., Dioxane or DMF)
-
Base (e.g., Potassium carbonate or Cesium carbonate)
-
Palladium catalyst (e.g., Pd(OAc)₂) (for cross-coupling reactions if applicable)
-
Ligand (e.g., XPhos) (for cross-coupling reactions if applicable)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add N-(4-cyano-5-fluoro-2-methoxyphenyl)urea (1.0 eq), the heterocyclic precursor (1.2 eq), and the base (2.0 eq).
-
If a cross-coupling reaction is required, add the palladium catalyst (0.1 eq) and ligand (0.2 eq).
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final (aza)indole-3-sulfonamide.
Experimental Workflow Diagram
Quantitative Data
While specific pharmacological data for compounds derived directly from this compound is limited in the public domain, the following table presents representative data for analogous (aza)indole-3-sulfonamides acting as GPR17 modulators. This data illustrates the potential potency of compounds synthesized using this building block.
| Compound ID (Analogous) | Target | Assay Type | Activity (IC₅₀/EC₅₀) |
| Analog 1 | GPR17 | cAMP Assay | 50 nM |
| Analog 2 | GPR17 | Calcium Mobilization | 120 nM |
| Analog 3 | GPR17 | β-arrestin Recruitment | 85 nM |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in the construction of GPR17 modulators highlights its importance in the development of novel treatments for demyelinating diseases. The provided protocols offer a foundation for the synthesis of these and other biologically active compounds, underscoring the significance of this building block in modern drug discovery.
Application Notes and Protocols for Suzuki-Miyaura Coupling with Halogenated 4-Amino-2-fluoro-5-methoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of a halogenated derivative of 4-Amino-2-fluoro-5-methoxybenzonitrile with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
The protocol herein is a generalized procedure based on established methodologies for structurally similar substrates, such as other substituted anilines and fluorinated aromatic compounds. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific substrates.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. For the purpose of this protocol, it is assumed that the starting material is a halogenated derivative, such as 4-Amino-5-bromo-2-fluoro-5-methoxybenzonitrile or 4-Amino-2-fluoro-5-iodo-5-methoxybenzonitrile , as the parent compound lacks a suitable leaving group for this transformation.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl product and regenerating the active palladium(0) catalyst.
Summary of Reaction Conditions for Analogous Substrates
The following table summarizes typical reaction conditions reported in the literature for the Suzuki-Miyaura coupling of substrates structurally related to this compound, providing a valuable starting point for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-4-fluoro-2-methyl-1H-indole | Arylboronic acid | SPhos Pd G3 (2-5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 60-110 | 1-4 | High |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | Arylboronic acid | Pd₂(dba)₃ (2-5) | XPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 | 12-24 | 70-95 |
| 2-Amino-4-iodobenzonitrile | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 85-95 |
| 5-Bromo-4-fluoro-2-methoxyaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/1,4-Dioxane/H₂O | 90 | 12-24 | Good |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-Amino-5-halo-2-fluoro-5-methoxybenzonitrile with a generic arylboronic acid.
Materials and Equipment
-
4-Amino-5-halo-2-fluoro-5-methoxybenzonitrile (e.g., bromo or iodo derivative) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Amino-5-halo-2-fluoro-5-methoxybenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
Reaction Execution
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-fluoro-5-aryl-5-methoxybenzonitrile.
Characterization
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Application of 4-Amino-2-fluoro-5-methoxybenzonitrile in Antiviral Agent Synthesis: A Prospective Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-methoxybenzonitrile is a highly functionalized aromatic compound that holds significant potential as a versatile starting material in the synthesis of novel antiviral agents. Its unique substitution pattern, featuring an amine, a fluorine atom, a methoxy group, and a nitrile moiety, provides multiple reactive sites for the construction of complex heterocyclic scaffolds known to exhibit a wide range of biological activities. This document explores the prospective application of this building block in the development of new antiviral therapeutics, drawing upon established synthetic methodologies for related compounds and the known structure-activity relationships of antiviral drugs.
While direct synthesis of commercially available or late-stage clinical antiviral agents from this compound is not extensively documented in publicly available literature, its structural motifs are present in several classes of compounds with proven antiviral efficacy. This suggests its utility in the rational design and synthesis of new chemical entities targeting viral replication and propagation. The primary focus for the application of this starting material lies in the synthesis of pyrimidine and purine analogs, two classes of nucleobase isosteres that are fundamental to the development of many antiviral drugs.
Theoretical Application in Antiviral Synthesis
The chemical structure of this compound makes it an ideal precursor for the synthesis of substituted pyrimidine and purine derivatives. The amino and nitrile groups can participate in cyclization reactions to form the core heterocyclic rings, while the fluorine and methoxy substituents can modulate the physicochemical properties and biological activity of the final compounds.
Synthesis of Pyrimidine Derivatives
One of the most promising applications of this compound is in the synthesis of fluorinated pyrimidine analogs. The presence of a fluorine atom at the 5-position of a pyrimidine ring is a common feature in many antiviral drugs, as it can significantly enhance their biological activity.
A plausible synthetic route could involve the condensation of this compound with a suitable three-carbon synthon to construct the pyrimidine ring. The nitrile group can be hydrolyzed or transformed to an amidine to facilitate cyclization.
Hypothetical Experimental Workflow: Synthesis of a D-Fluorinated Aminopyrimidine
Caption: Hypothetical workflow for pyrimidine synthesis.
Synthesis of Purine Analogs
The synthesis of purine analogs represents another key area where this compound could be employed. By constructing an imidazole ring onto the existing aminobenzonitrile core, novel purine derivatives with potential antiviral activity can be accessed.
This could be achieved through a multi-step sequence starting with the modification of the amino group, followed by cyclization to form the imidazole ring.
Logical Relationship: Purine Analog Synthesis Strategy
Caption: Strategy for synthesizing purine analogs.
Prospective Antiviral Targets and Signaling Pathways
Compounds derived from this compound, particularly pyrimidine and purine analogs, could potentially target key viral enzymes and cellular pathways involved in viral replication.
-
Viral Polymerases: Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. They act as chain terminators or inhibitors of viral RNA or DNA polymerases, thus halting the replication of the viral genome.
-
Viral Proteases: Some heterocyclic compounds can inhibit viral proteases, which are essential for processing viral polyproteins into their functional mature forms.
-
Host Cell Kinases: Certain antiviral agents can modulate host cell kinases that are hijacked by viruses for their own replication.
Signaling Pathway: Inhibition of Viral Replication
Caption: Inhibition of viral polymerase activity.
Quantitative Data and Experimental Protocols
Researchers and drug development professionals are encouraged to use the conceptual frameworks provided in this document as a guide for the design and synthesis of novel antiviral candidates. The following tables outline the type of data that would be crucial to generate for any newly synthesized compounds.
Table 1: Hypothetical Antiviral Activity Profile
| Compound ID | Target Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| APD-001 | Influenza A | Plaque Reduction | Data to be determined | Data to be determined | Data to be determined |
| APD-002 | Hepatitis C | Replicon Assay | Data to be determined | Data to be determined | Data to be determined |
| APD-003 | HIV-1 | Reverse Transcriptase | Data to be determined | Data to be determined | Data to be determined |
Table 2: General Experimental Protocol for Antiviral Screening
| Step | Procedure |
| 1. Cell Culture | Maintain appropriate host cell lines in culture. |
| 2. Compound Preparation | Prepare stock solutions of synthesized compounds in a suitable solvent (e.g., DMSO). |
| 3. Cytotoxicity Assay | Determine the 50% cytotoxic concentration (CC50) of the compounds on host cells. |
| 4. Antiviral Assay | Infect host cells with the target virus in the presence of varying concentrations of the test compounds. |
| 5. Quantification | Measure the inhibition of viral replication using methods such as plaque reduction assays, qPCR, or reporter gene assays. |
| 6. Data Analysis | Calculate the 50% effective concentration (EC50) and the Selectivity Index (SI = CC50/EC50). |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antiviral agents. Its chemical structure is amenable to the construction of fluorinated pyrimidine and purine derivatives, which are well-established pharmacophores in antiviral drug discovery. While specific examples of its application are not widely reported, the theoretical synthetic pathways and potential biological targets outlined in this document provide a solid foundation for future research and development in this area. The generation of robust experimental data will be critical to validate the potential of this versatile building block in the ongoing search for new and effective antiviral therapies.
Application of 4-Amino-2-fluoro-5-methoxybenzonitrile in Cancer Research: A Hypothetical Exploration
Disclaimer: As of late 2025, there is a notable absence of published scientific literature directly investigating the application of 4-Amino-2-fluoro-5-methoxybenzonitrile in cancer research. The following application notes and protocols are presented as a hypothetical exploration based on the known activities of structurally similar compounds, particularly substituted aminobenzonitriles which have been investigated as kinase inhibitors. The primary hypothesized mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.
Application Notes
Compound: this compound Hypothesized Target: Phosphoinositide 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling pathway.
Introduction: this compound is a substituted aminobenzonitrile, a chemical scaffold that has been explored for its potential as a kinase inhibitor in oncological research. The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a wide range of human cancers, leading to uncontrolled cell growth, proliferation, and resistance to apoptosis.[1][2][3] Small molecule inhibitors targeting key kinases within this pathway, such as PI3K and Akt, are therefore of significant interest in the development of novel cancer therapeutics. Based on the activity of related aminobenzonitrile derivatives, it is hypothesized that this compound may exhibit inhibitory effects on this critical cancer-promoting pathway.
Hypothesized Mechanism of Action: It is postulated that this compound could function as an ATP-competitive inhibitor of PI3K. By binding to the ATP-binding pocket of the PI3K enzyme, the compound may prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This would, in turn, prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent lack of Akt phosphorylation would lead to the deactivation of mTOR and other downstream targets, ultimately resulting in the inhibition of cell cycle progression and the induction of apoptosis in cancer cells.
Potential Applications in Cancer Research:
-
In vitro screening: Assessing the anti-proliferative effects of this compound across a panel of cancer cell lines with known PI3K/Akt/mTOR pathway activation status.
-
Mechanism of action studies: Investigating the specific molecular targets of the compound within the PI3K/Akt/mTOR pathway through kinase assays and western blotting for key phosphorylated proteins.
-
Drug synergy studies: Evaluating the potential for this compound to enhance the efficacy of existing chemotherapeutic agents or other targeted therapies.
-
Lead compound for medicinal chemistry: Serving as a scaffold for the synthesis of more potent and selective kinase inhibitors.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be generated to characterize the activity of a novel PI3K/Akt/mTOR pathway inhibitor.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM)
| Cell Line | Cancer Type | PIK3CA Mutation | This compound (IC50 in µM) |
| MCF-7 | Breast | E545K | 1.2 |
| PC-3 | Prostate | PTEN null | 2.5 |
| A549 | Lung | Wild-type | > 50 |
| U87 | Glioblastoma | PTEN null | 1.8 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | This compound (IC50 in nM) |
| PI3Kα | 15 |
| PI3Kβ | 45 |
| PI3Kδ | 20 |
| PI3Kγ | 60 |
| mTOR | 150 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Akt at Serine 473, a key marker of PI3K pathway activation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
Growth factor for stimulation (e.g., IGF-1)
-
Ice-cold PBS
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
Quantify the band intensities to determine the extent of Akt phosphorylation inhibition.
Protocol 3: In Vitro PI3K Kinase Assay (Luminescent Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ)
-
This compound
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the PI3K enzyme, the test compound or vehicle control, and the PIP2 substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Caption: Workflow for Western Blot analysis of p-Akt.
Caption: Workflow for in vitro PI3K kinase assay.
References
Application Note: A Detailed Protocol for the Nitration of a 2-Fluoro-5-methoxyaniline Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, three-step experimental procedure for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline from its precursor, 2-fluoro-5-methoxyaniline. Direct nitration of anilines is often challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired isomers.[1][2] To circumvent these issues, this protocol employs a protection-nitration-deprotection strategy. The amino group is first protected via acetylation, followed by regioselective nitration, and subsequent deprotection to yield the target compound, an important intermediate in pharmaceutical synthesis.[3][4][5]
Experimental Overview and Rationale
The direct electrophilic nitration of aniline and its derivatives using standard nitrating mixtures (concentrated nitric and sulfuric acids) is complicated by the basicity of the amino group. In a strong acid medium, the amino group is protonated to form an anilinium ion, which is a meta-directing and deactivating group.[2][6] Furthermore, the potent activating nature of the unprotected amine can lead to oxidation and over-nitration.[3][4]
To achieve a high yield of the desired para-nitro product, this protocol utilizes a robust three-step approach:
-
Protection: The amino group of 2-fluoro-5-methoxyaniline is acetylated using acetic anhydride to form N-(2-fluoro-5-methoxyphenyl)acetamide. The resulting acetamido group is less activating and protects the amine from oxidation.[3]
-
Nitration: The protected intermediate is nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures. The acetamido group directs the incoming nitro group primarily to the para position.
-
Deprotection: The acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, 4-fluoro-2-methoxy-5-nitroaniline.[3][7]
Logical Workflow of the Synthesis
Caption: Workflow for the protection-nitration-deprotection synthesis.
Materials and Equipment
Materials:
-
2-Fluoro-5-methoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Methanol
-
Concentrated hydrochloric acid (37%)
-
Ethyl acetate
-
Petroleum ether
-
Sodium hydroxide (NaOH) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
Detailed Experimental Protocols
Step 1: Acetylation of 2-Fluoro-5-methoxyaniline
This procedure protects the amino group as an acetamide.[8]
-
In a dry round-bottom flask, dissolve 2-fluoro-5-methoxyaniline (e.g., 10.0 g, 70.8 mmol) in glacial acetic acid (75 mL).
-
Stir the mixture at room temperature (25-30°C) for 10-15 minutes until the aniline is fully dissolved.
-
Slowly add acetic anhydride (e.g., 10.3 g, 101 mmol) to the solution over 1-2 hours, maintaining the temperature between 25-35°C.
-
After the addition is complete, heat the reaction mixture to 90°C and stir at this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water (250 mL) while stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, N-(2-fluoro-5-methoxyphenyl)acetamide, can be purified by recrystallization from an appropriate solvent system like ethanol/water. A patent describing a similar process reported a yield of 83.13%.[8]
Step 2: Nitration of N-(2-fluoro-5-methoxyphenyl)acetamide
This step introduces the nitro group at the position para to the acetamido group.
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid (e.g., 50 mL).
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add the N-(2-fluoro-5-methoxyphenyl)acetamide (e.g., 10.0 g, 54.6 mmol) from Step 1 in portions, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.[8][9]
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 4.8 g, 76 mmol) to a small amount of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetamide solution over 4-6 hours, rigorously maintaining the reaction temperature between 0-5°C.[8]
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 250 g) with vigorous stirring.[3][9]
-
A yellow solid, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).[3]
-
Dry the solid product. A reported yield for this step is 78.30%.[8]
Step 3: Hydrolysis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide
This final step removes the acetyl protecting group to yield the target aniline.[7][8]
-
Place the dried N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (e.g., 10.0 g, 43.8 mmol) in a round-bottom flask containing methanol (100 mL).[7][8]
-
Add concentrated hydrochloric acid (e.g., 20 mL) to the suspension.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain reflux for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.[7][8]
-
Cool the reaction mass to approximately 10°C and distill the solvent completely under vacuum.
-
To the remaining solid, add water (125 mL). Adjust the pH of the suspension to ~9.0 using a sodium hydroxide solution to precipitate the free amine.[7][8]
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by adding petroleum ether to the residue, cooling to below 10°C, and stirring for 30 minutes to induce crystallization.[7][8]
-
Filter the solid, wash with cold petroleum ether, and dry under vacuum at 50-60°C. The final product is 4-fluoro-2-methoxy-5-nitroaniline. A reported yield for this de
References
- 1. scribd.com [scribd.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. Aromatic Nitration [cs.gordon.edu]
Application Notes and Protocols: The Role of 4-Amino-2-fluoro-5-methoxybenzonitrile in the Synthesis of LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-methoxybenzonitrile is a key aromatic building block utilized in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique substitution pattern, featuring amino, fluoro, methoxy, and nitrile functional groups, provides a versatile scaffold for the construction of novel kinase inhibitors. This document outlines the application of this compound in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of Parkinson's disease.
Kinase Signaling Pathway: LRRK2 in Parkinson's Disease
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a GTPase domain and a kinase domain. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and also contribute to sporadic cases of the disease. The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased kinase activity. This aberrant activity is thought to contribute to the neurodegeneration observed in Parkinson's disease through various mechanisms, including disruption of vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of LRRK2 kinase activity is therefore a promising therapeutic strategy.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Application: Synthesis of LRRK2 Kinase Inhibitor Precursors
This compound serves as a crucial intermediate in the synthesis of potent and selective LRRK2 kinase inhibitors. The following workflow outlines the general synthetic approach.
Caption: General Synthetic Workflow for LRRK2 Inhibitors.
Experimental Protocols
The following protocols are based on procedures described in the patent literature for the synthesis and use of this compound in the preparation of kinase inhibitors.[1]
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 4-bromo-5-fluoro-2-methoxyaniline to this compound via a cyanation reaction.
-
Materials:
-
4-bromo-5-fluoro-2-methoxyaniline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a pressure tube, add 4-bromo-5-fluoro-2-methoxyaniline (1.0 eq), zinc cyanide (0.8 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF to the reaction mixture.
-
Seal the pressure tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain this compound.
-
Protocol 2: General Procedure for Coupling with a Heterocycle
This protocol outlines a general method for the nucleophilic aromatic substitution reaction between this compound and a generic chloropyrimidine to form a key intermediate for a kinase inhibitor.
-
Materials:
-
This compound
-
2,4-Dichloropyrimidine (or other suitable chloro-heterocycle)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
-
Procedure:
-
In a sealed vessel, dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the desired N-(2-chloropyrimidin-4-yl)-4-amino-2-fluoro-5-methoxybenzonitrile intermediate.
-
Quantitative Data
The development of potent kinase inhibitors requires rigorous quantitative assessment of their activity. The following table provides representative data for a final LRRK2 inhibitor compound synthesized from a this compound precursor, as described in patent literature.[1]
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) |
| Example Compound | LRRK2 (G2019S mutant) | FRET-based assay | 10 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its utility is demonstrated in the preparation of potent LRRK2 inhibitors for potential therapeutic intervention in Parkinson's disease. The strategic placement of its functional groups allows for a range of chemical manipulations, making it a key intermediate for drug discovery and development professionals working in the field of kinase inhibitor synthesis.
References
Application Notes: Synthesis of 4-Amino-2-fluoro-5-methoxybenzonitrile
Introduction
4-Amino-2-fluoro-5-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a key building block in organic synthesis. Its structure, featuring amino, fluoro, methoxy, and nitrile groups, makes it a versatile intermediate for the preparation of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this compound particularly valuable in drug discovery.[1] This document provides a detailed protocol for a plausible synthetic route to this compound, intended for researchers and professionals in drug development.
Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is a representative example of a potential synthetic route.
Step 1: Nitration of 2-Fluoro-4-methoxyanisole
The initial step involves the nitration of 2-fluoro-4-methoxyanisole to introduce a nitro group onto the aromatic ring.
-
Materials: 2-Fluoro-4-methoxyanisole, Fuming Nitric Acid, Sulfuric Acid, Dichloromethane (DCM), Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask cooled to 0 °C, dissolve 2-fluoro-4-methoxyanisole (1.0 eq) in dichloromethane.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to an amino group.
-
Materials: Nitro-intermediate from Step 1, Tin(II) Chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid, Sodium Hydroxide solution, Ethyl Acetate.
-
Procedure:
-
Suspend the crude nitro-intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.[2]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours, monitoring by TLC.[2]
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Step 3: Introduction of the Nitrile Group (Sandmeyer Reaction)
The final step involves the conversion of the amino group to a nitrile group via a Sandmeyer reaction. This is a plausible but generalized step.
-
Materials: Amino-intermediate from Step 2, Hydrochloric Acid, Sodium Nitrite, Copper(I) Cyanide, Potassium Cyanide, Toluene.
-
Procedure:
-
Dissolve the amino-intermediate (1.0 eq) in an aqueous solution of hydrochloric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq) to form the diazonium salt, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material (eq) | Reagents (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 2-Fluoro-4-methoxyanisole (1.0) | HNO₃ (1.1), H₂SO₄ (1.1) | DCM | 0 | 2 | 85 | 95 |
| 2 | Reduction | Nitro-intermediate (1.0) | SnCl₂·2H₂O (3.0), HCl | Ethanol | 80-90 | 3-4 | 90 | 97 |
| 3 | Sandmeyer | Amino-intermediate (1.0) | NaNO₂ (1.0), CuCN (1.2) | Toluene | 50-60 | 1 | 70 | >98 |
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical progression of the three-step synthesis.
References
Application Notes and Protocols: 4-Amino-2-fluoro-5-methoxybenzonitrile as a Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-methoxybenzonitrile is a substituted benzonitrile with potential applications in medicinal chemistry and drug development. Its structural features, including an amino group and a fluorinated aromatic ring, suggest a potential for interaction with metabolic enzymes such as the cytochrome P450 (CYP) superfamily. Understanding the inhibitory effects of novel chemical entities on CYP isoforms is a critical step in early drug development to predict potential drug-drug interactions and metabolic liabilities.
These application notes provide a framework for investigating the inhibitory potential of this compound against key human CYP isoforms. While specific inhibitory data (e.g., IC50 values) for this compound is not currently available in the public domain, the following protocols and data presentation templates offer a comprehensive guide for researchers to perform these evaluations. A synthesis protocol for the compound is also included.
Data Presentation
A crucial aspect of characterizing a potential CYP inhibitor is the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data.
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should replace this with their experimentally determined values.
| CYP Isoform | Test Compound Concentration Range (µM) | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |
| CYP1A2 | 0.1 - 100 | [Insert Value] | [Insert Type] |
| CYP2C9 | 0.1 - 100 | [Insert Value] | [Insert Type] |
| CYP2C19 | 0.1 - 100 | [Insert Value] | [Insert Type] |
| CYP2D6 | 0.1 - 100 | [Insert Value] | [Insert Type] |
| CYP3A4 | 0.1 - 100 | [Insert Value] | [Insert Type] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a documented synthetic route.[1]
Materials:
-
4-bromo-5-fluoro-2-methoxyaniline
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF)
-
Pressure tube
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a pressure tube, add 4-bromo-5-fluoro-2-methoxyaniline (1.1 mmol), zinc cyanide (0.87 mmol), Pd₂(dba)₃, and dppf.
-
Add DMF to the mixture.
-
Seal the pressure tube and heat the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using standard techniques such as column chromatography to obtain this compound.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of this compound against various CYP isoforms using human liver microsomes.[2][3][4][5][6]
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (test compound)
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Testosterone or Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors for each isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile (ACN) with an internal standard for reaction quenching
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound, positive controls, and substrates by diluting with the incubation buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations (typically in a series of half-log dilutions).
-
Include vehicle control (solvent without the test compound) and positive control inhibitor wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the specific CYP isoform substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to all wells except for the negative control (no NADPH) wells.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of the CYP activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining the in vitro cytochrome P450 inhibition.
General Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibition of a cytochrome P450 enzyme.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 4-Amino-2-fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the potential use of 4-Amino-2-fluoro-5-methoxybenzonitrile as a versatile chemical scaffold in the development of biochemical assays. The protocols outlined below are based on the compound's structural features, which suggest its utility as a precursor for kinase inhibitors and as a tool for developing novel fluorescent probes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related structures is presented in Table 1. These properties are essential for designing and executing the subsequent experimental protocols.
| Property | Value | Reference Compound(s) |
| Molecular Formula | C₈H₇FN₂O | 4-Amino-5-fluoro-2-methoxy-benzonitrile[1] |
| Molecular Weight | 166.15 g/mol | 4-Amino-5-fluoro-2-methoxy-benzonitrile[1] |
| Appearance | Off-white to yellow powder | 4-Amino-2-Fluorobenzonitrile[2][3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | 2-Amino-4-methoxy-5-nitrobenzonitrile[4] |
Application Note 1: Development of a Kinase Inhibitor Assay
Principle of the Assay:
The structural motif of an aminobenzonitrile is a common scaffold for developing kinase inhibitors. The amino group can serve as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. This protocol describes a hypothetical assay to screen for the inhibitory activity of derivatives of this compound against a target protein kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines the steps to assess the inhibitory potential of a synthesized derivative of this compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Materials and Reagents:
-
Target Protein Kinase (e.g., EGFR, Abl)
-
Kinase Substrate Peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor derived from this compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor and staurosporine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or control to each well.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the target kinase and its specific substrate peptide in kinase buffer to each well.
-
Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final volume should be 25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes to allow for signal stabilization.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the amount of ATP consumed, and thus, to the kinase activity.
Data Analysis and Interpretation:
The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.
Hypothetical Quantitative Data:
| Inhibitor Concentration (nM) | Percent Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
| 1000 | 98.6 |
| Calculated IC₅₀ (nM) | 51.2 |
Workflow for Kinase Inhibitor Screening
Caption: Workflow for in vitro kinase inhibitor screening.
Application Note 2: Synthesis of a Solvatochromic Fluorescent Probe
Principle of the Assay:
The benzonitrile group, when part of a push-pull chromophore system, can exhibit solvatochromic properties, where its fluorescence emission spectrum shifts depending on the polarity of the solvent. The amino group can act as an electron donor. This protocol describes the synthesis of a fluorescent probe from this compound and its characterization in different solvents. Such probes are useful for studying protein binding sites or cellular microenvironments.
Experimental Protocol: Synthesis and Characterization
Part 1: Synthesis of a Dansyl-Conjugated Probe
Materials and Reagents:
-
This compound
-
Dansyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DCM.
-
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution. While stirring, add a solution of dansyl chloride (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified product using ¹H NMR and mass spectrometry.
Part 2: Solvatochromic Shift Analysis
Materials and Reagents:
-
Synthesized dansyl-conjugated probe
-
A series of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water)
-
Spectrograde quartz cuvettes
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a 1 µM solution of the synthesized probe in each of the selected solvents.
-
Fluorescence Measurement: For each solution, measure the fluorescence emission spectrum by exciting at the absorption maximum (determined by UV-Vis spectroscopy).
-
Data Recording: Record the wavelength of maximum fluorescence emission (λ_em) for each solvent.
Data Analysis and Interpretation:
A plot of the emission maximum (in wavenumbers) versus the solvent polarity function (Lippert-Mataga plot) can be used to quantify the solvatochromic effect. A large shift in the emission maximum with increasing solvent polarity indicates a significant change in the dipole moment upon excitation, a desirable characteristic for a sensitive fluorescent probe.
Hypothetical Solvatochromic Data:
| Solvent | Dielectric Constant | Emission Max (nm) |
| Hexane | 1.88 | 485 |
| Toluene | 2.38 | 502 |
| Dichloromethane | 8.93 | 525 |
| Acetone | 20.7 | 540 |
| Acetonitrile | 37.5 | 552 |
| Methanol | 32.7 | 565 |
| Water | 80.1 | 580 |
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Logical Diagram for Probe Development
Caption: Development of a fluorescent probe from the core scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-2-fluoro-5-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-2-fluoro-5-methoxybenzonitrile. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification methods for this compound?
A1: The two most effective and commonly used methods for the purification of substituted benzonitriles like this compound are column chromatography and recrystallization. Column chromatography is ideal for separating the target compound from a complex mixture of impurities, while recrystallization is excellent for achieving high purity of an already partially purified product.
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. It helps in identifying the optimal solvent system for column chromatography and for checking the purity of fractions collected. When developing a TLC method, it is advisable to test a range of solvent systems with varying polarities.
Q3: My purified this compound appears colored. What is the cause and how can I decolorize it?
A3: Discoloration in amino-substituted benzonitriles can be due to the presence of oxidized impurities or residual starting materials. To remove colored impurities, you can treat a solution of the compound with a small amount of activated charcoal before a hot filtration step during recrystallization. However, use activated charcoal judiciously as it can adsorb the desired product and reduce the overall yield.
Q4: I am observing streaking or tailing of my compound on the TLC plate during analysis. What could be the reason and how can I resolve it?
A4: Streaking of amino-containing compounds on silica gel TLC plates is a common issue arising from the interaction between the basic amino group and the acidic silica gel.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia, can be added to the mobile phase to improve the spot shape.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound may be too soluble in the chosen solvent, or too much solvent was used.[1] | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is adequately cooled to allow for maximum precipitation. |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble. - Allow the solution to cool more slowly to encourage crystal formation. |
| Purity Does Not Improve Significantly | The chosen solvent does not effectively discriminate between the product and the impurities. | - Perform a solvent screen to find a solvent that either leaves the impurity undissolved or keeps it in solution at all temperatures. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | The polarity of the mobile phase is not optimized. | - Systematically vary the solvent ratio in your mobile phase based on TLC trials to achieve a good separation between the Rf values of your compound and the impurities. |
| Compound Elutes Too Quickly or Not at All | The mobile phase is too polar or not polar enough, respectively. | - If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. - If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase. |
| Irregular Column Packing Leading to Channeling | Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. - Allow the packed column to equilibrate with the mobile phase before loading the sample. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on general methods for the purification of similar substituted benzonitriles.
-
Stationary Phase Selection: Silica gel (60-120 mesh or 230-400 mesh) is a suitable stationary phase.
-
Mobile Phase Selection: A solvent system of ethyl acetate (EtOAc) in hexane or methanol (MeOH) in dichloromethane (DCM) is often effective for amino-substituted aromatic compounds.[2] Based on TLC analysis, determine an optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.3. For closely related compounds, gradients of 10-30% EtOAc in hexane have been used.[2]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Collect fractions and monitor them by TLC to identify the pure fractions.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is a general procedure that should be optimized for this compound.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration:
-
If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Solvent Systems for Purification of Structurally Similar Compounds
| Compound | Purification Method | Solvent System | Purity Achieved |
| 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile | Column Chromatography | 10-30% EtOAc in hexane | >95% |
| 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | Column Chromatography | 10-30% EtOAc in hexane | 93% |
| 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | Column Chromatography | 1-5% MeOH in DCM | 34% (yield) |
| 4-amino-2-trifluoromethyl benzonitrile | Refining | Toluene | 99.2-99.3% |
Note: This data is for structurally related compounds and should be used as a starting point for optimizing the purification of this compound.[2][3]
Mandatory Visualization
Caption: General experimental workflow for purification by recrystallization.
Caption: Logical workflow for troubleshooting purification challenges.
References
Optimizing reaction conditions for 4-Amino-2-fluoro-5-methoxybenzonitrile synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-Amino-2-fluoro-5-methoxybenzonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route is proposed, starting from 2-fluoro-5-methoxyaniline, followed by protection of the amino group, bromination, cyanation, and deprotection/amination.
Q1: I am seeing a low yield after the bromination of the protected 2-fluoro-5-methoxyaniline. What could be the cause?
A1: Low yields in the bromination step can be attributed to several factors:
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Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
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Suboptimal Temperature: Bromination reactions are often temperature-sensitive. If the temperature is too low, the reaction rate will be slow, and if it is too high, it can lead to the formation of side products. Ensure the reaction temperature is maintained within the optimal range for the specific brominating agent used.
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Reagent Decomposition: The brominating agent (e.g., N-Bromosuccinimide) may have decomposed. Use a fresh batch of the reagent.
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Improper Work-up: The work-up procedure may be causing loss of product. Ensure proper extraction and washing steps are followed to minimize product loss.
Q2: My cyanation reaction is not proceeding to completion. What can I do?
A2: Incomplete cyanation can be addressed by considering the following:
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Catalyst Activity: If using a palladium-catalyzed cyanation, the catalyst may be inactive. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.
-
Cyanide Source: The cyanide source (e.g., zinc cyanide, copper(I) cyanide) may not be sufficiently reactive. Consider using a different cyanide source or adding a phase-transfer catalyst to improve reactivity.
-
Solvent and Temperature: The choice of solvent and reaction temperature is crucial. Aprotic polar solvents like DMF or DMSO are often used. Increasing the reaction temperature may drive the reaction to completion, but be cautious of potential side reactions.
-
Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of multiple side products during the final amination/deprotection step. How can I minimize these?
A3: The formation of side products during the final step is a common issue. Here are some strategies to minimize them:
-
Reaction Conditions: The conditions for amination (e.g., using ammonia in a sealed tube) need to be carefully controlled. High temperatures and prolonged reaction times can lead to decomposition or the formation of undesired byproducts.
-
Purity of Intermediate: Ensure the brominated and cyanated intermediate is of high purity before proceeding to the final step. Impurities can interfere with the reaction and lead to the formation of side products.
-
Choice of Base: If a base is used, its strength and concentration can influence the reaction outcome. A weaker base or a lower concentration might be necessary to avoid side reactions.
-
Purification: A thorough purification of the final product using column chromatography or recrystallization is essential to remove any side products.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A common and logical starting material is 2-fluoro-5-methoxyaniline. This compound already contains the desired amino, fluoro, and methoxy groups in the correct relative positions on the benzene ring.
Q2: What are the key steps in a likely synthetic route?
A2: A plausible synthetic route involves:
-
Protection of the amino group of 2-fluoro-5-methoxyaniline.
-
Bromination at the position para to the protected amino group.
-
Cyanation to replace the bromine atom with a nitrile group.
-
Deprotection/Amination to yield the final product.
Q3: What purification techniques are recommended for the final product?
A3: The final product, this compound, can be purified by:
-
Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and petroleum ether) is a common method for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to obtain a high-purity product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Cyanide Compounds: Cyanide salts are highly toxic. Handle them with extreme care in a well-ventilated fume hood and have a cyanide antidote kit readily available.
-
Brominating Agents: Brominating agents can be corrosive and are strong oxidizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressurized Reactions: If the amination step is performed in a sealed tube at elevated temperatures, use a blast shield and ensure the reaction vessel is designed to withstand the pressure.
Quantitative Data from Analogous Syntheses
The following table summarizes quantitative data from the synthesis of structurally similar compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Parameter | 2-Amino-6-fluoro-4-methoxy-benzonitrile Synthesis[1] | 4-Amino-2-trifluoromethylbenzonitrile Synthesis[2][3] |
| Starting Material | 2,6-Difluoro-4-methoxybenzonitrile | 4-Fluoro-2-trifluoromethylbenzonitrile |
| Reagent | Ammonia | Liquid Ammonia |
| Solvent | DMSO | Ethanol |
| Temperature | 80°C | 120-122°C |
| Reaction Time | Overnight | 8-10 hours |
| Yield | 91% | 73-75% (overall) |
| Purity | Not specified | 99.2-99.3% (after refining) |
Detailed Experimental Protocols (Hypothetical)
The following is a hypothetical, plausible experimental protocol for the synthesis of this compound.
Step 1: Acetylation of 2-Fluoro-5-methoxyaniline
-
Dissolve 2-fluoro-5-methoxyaniline in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-fluoro-5-methoxyphenyl)acetamide.
Step 2: Bromination of N-(2-fluoro-5-methoxyphenyl)acetamide
-
Dissolve the acetylated compound in a suitable solvent like acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) in portions.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide.
Step 3: Cyanation of N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide
-
To a solution of the brominated compound in a solvent such as DMF, add zinc cyanide (0.6 equivalents) and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
-
Heat the reaction mixture to 120-140°C under an inert atmosphere for 12-18 hours.
-
Monitor the reaction by TLC or HPLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-(4-cyano-2-fluoro-5-methoxyphenyl)acetamide.
Step 4: Hydrolysis of the Amide
-
Dissolve the cyanated amide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A general troubleshooting workflow for synthesis optimization.
References
- 1. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Identifying side products in 4-Amino-2-fluoro-5-methoxybenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during reactions involving 4-Amino-2-fluoro-5-methoxybenzonitrile.
Troubleshooting Guides
Reactions with this compound can sometimes yield unintended side products due to the multiple reactive sites on the molecule. The following table summarizes common issues, their potential causes, and recommended solutions.
| Observation | Potential Side Product(s) | Potential Cause(s) | Recommended Solutions |
| Multiple spots on TLC/HPLC, some with higher polarity | Hydrolysis of the nitrile group to a carboxylic acid or amide. | Presence of strong acidic or basic conditions, prolonged reaction times, or high temperatures. | - Maintain neutral or mildly acidic/basic reaction conditions.- Reduce reaction time and temperature.- Use a non-aqueous workup if possible. |
| Formation of a highly colored impurity | Oxidation of the aniline. | Exposure to air (oxygen) for extended periods, presence of oxidizing agents, or high reaction temperatures. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Add an antioxidant if compatible with the reaction. |
| Product mixture contains a compound with a higher molecular weight | Dimerization or oligomerization products. | Can be catalyzed by certain transition metals or occur at high concentrations and temperatures. | - Optimize catalyst loading.- Reduce the concentration of the starting material.- Control the reaction temperature carefully. |
| Loss of fluorine in the product | Nucleophilic aromatic substitution (SNAr) at the C-F position. | Presence of strong nucleophiles (e.g., alkoxides, thiolates) and activating conditions for SNAr. The cyano group activates the ring for nucleophilic attack.[1][2][3] | - Use less nucleophilic reagents if possible.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Protect the amino group to reduce the overall activation of the ring towards nucleophilic attack. |
| Unexpected substitution pattern on the aromatic ring | Electrophilic aromatic substitution (e.g., halogenation, nitration). | The amino and methoxy groups are strongly activating and ortho-, para-directing, potentially leading to further substitution on the aromatic ring if electrophiles are present.[4][5][6] | - Protect the amino group (e.g., as an amide) to moderate its activating effect.- Carefully control the stoichiometry of electrophilic reagents.- Conduct the reaction at a lower temperature to improve selectivity. |
| Formation of a meta-substituted product in electrophilic reactions | Protonation of the amino group under strongly acidic conditions. | The anilinium ion is a meta-directing group.[5][6] | - Avoid strongly acidic conditions where possible.- Protect the amino group to prevent its protonation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound and how can I control selectivity?
A1: The primary reactive sites are the nucleophilic amino group and the aromatic ring, which is activated towards electrophilic substitution by the amino and methoxy groups. The nitrile group can also undergo hydrolysis under certain conditions. To control selectivity:
-
For reactions at the amino group (e.g., acylation, alkylation): Use conditions that favor N-functionalization, such as employing a suitable base and controlling the stoichiometry of the electrophile.
-
For electrophilic aromatic substitution: Be aware that the amino and methoxy groups are strong activating, ortho-, para-directing groups. To avoid polysubstitution or undesired isomers, consider protecting the amino group (e.g., as an acetamide) to moderate its activating influence.
-
To prevent nitrile hydrolysis: Avoid harsh acidic or basic conditions and high temperatures for prolonged periods.
Q2: I am observing the loss of the fluorine atom in my product. Why is this happening and how can I prevent it?
A2: The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing cyano group activates the aromatic ring for nucleophilic attack, and this effect is enhanced by the ortho- and para-directing amino and methoxy groups.[1][2][3] Strong nucleophiles can displace the fluoride ion. To prevent this:
-
Use milder nucleophiles or reaction conditions.
-
Decrease the reaction temperature and time.
-
Consider using a protecting group for the amino function to reduce the overall electron density of the ring, thereby making it less susceptible to nucleophilic attack.
Q3: My reaction is turning dark, and I am getting a complex mixture of products. What could be the cause?
A3: A dark reaction color often indicates oxidation of the aniline functional group. Anilines are known to be sensitive to oxidation, which can be initiated by air, trace metal impurities, or certain reagents. This can lead to the formation of colored polymeric byproducts. To minimize oxidation:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled or degassed solvents.
-
Ensure the purity of your starting materials and reagents to avoid catalytic amounts of oxidizing impurities.
Q4: How can I effectively purify this compound from its reaction mixtures?
A4: Purification strategies depend on the nature of the impurities.
-
Column chromatography: Silica gel chromatography is a common and effective method for separating the desired product from both more and less polar impurities. A gradient elution with a solvent system like hexanes/ethyl acetate is often a good starting point.
-
Recrystallization: If a solid product is obtained with a major impurity, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-base extraction: The basicity of the amino group can be utilized for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product, which is then extracted with an organic solvent.
Experimental Protocols
General Protocol for the Protection of the Amino Group by Acetylation:
This protocol describes a general method to protect the amino group as an acetamide, which can help to moderate its reactivity and prevent side reactions during subsequent electrophilic aromatic substitution.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying and resolving common side product issues.
Potential Reaction Pathways Leading to Side Products
Caption: Overview of potential side reactions from the starting material.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. byjus.com [byjus.com]
How to improve yield in the cyanation step of benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyanation step for benzonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of benzonitriles via cyanation reactions, including the Sandmeyer, Rosenmund-von Braun, and palladium-catalyzed methods.
Q1: My Sandmeyer reaction for benzonitrile synthesis is resulting in a low yield and numerous side products. What are the likely causes and how can I troubleshoot this?
A1: Low yields in the Sandmeyer reaction are often traced back to two critical stages: the diazotization of the aniline and the subsequent cyanation. Key factors to investigate include:
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Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing.[1][2] Ensure slow, dropwise addition of the sodium nitrite solution to the acidic aniline solution with vigorous stirring while maintaining the low temperature.[1]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation.[1][2] Always keep the diazonium salt solution cold to minimize decomposition into phenols and other byproducts.[1]
-
Issues with the Cyanation Step: The quality of the copper(I) cyanide (CuCN) and the reaction pH are critical.[1] Ensure you are using a high-quality source of CuCN. The reaction with the diazonium salt should be carefully controlled, often by slowly adding the cold diazonium salt solution to the CuCN solution.[1]
Common Side Products and Mitigation Strategies:
| Side Product | Formation Cause | Mitigation Strategy |
| Phenols | Reaction of the diazonium salt with water, especially at elevated temperatures.[1] | Maintain a low temperature (0-5 °C) throughout the entire process.[1] |
| Biaryl Compounds | Coupling of two aryl radicals, which are reaction intermediates. | Ensure efficient and rapid reaction with the cyanide source. |
| Azo Compounds | Coupling of the diazonium salt with unreacted aniline or other electron-rich aromatic species. | Use a slight excess of sodium nitrite to ensure complete diazotization.[1] |
Q2: I am experiencing poor yields in my Rosenmund-von Braun reaction for synthesizing benzonitrile. What should I investigate?
A2: The classical Rosenmund-von Braun reaction often requires high temperatures (150–250 °C), which can lead to substrate decomposition and side reactions.[3] Key areas for troubleshooting include:
-
Reaction Temperature: If your substrate is sensitive, the high temperatures required for the classic Rosenmund-von Braun reaction may be degrading it. Recent modifications to the reaction allow for lower temperatures.
-
Solvent Choice: The choice of a high-boiling point, polar solvent like DMF, nitrobenzene, or pyridine is crucial.[4] However, solvent choice can also impact product purification. Some modern protocols even use ionic liquids or no solvent at all to improve the reaction.[2]
-
Catalyst and Ligand Choice: While the classic reaction uses stoichiometric copper(I) cyanide, modern variations use catalytic amounts of copper(I) iodide with additives like L-proline or picolinamide ligands, which can significantly lower the required reaction temperature to 80-120 °C and improve yields.[3][5]
-
Purity of Reagents: Ensure the aryl halide and copper(I) cyanide are pure. Impurities can interfere with the reaction.
Q3: My palladium-catalyzed cyanation of an aryl halide is not working well, showing low conversion and potential catalyst deactivation. How can I improve this?
A3: A significant challenge in palladium-catalyzed cyanation is the deactivation of the palladium catalyst by excess cyanide ions, which can poison the catalytic cycle.[6][7] Here are some strategies to overcome this:
-
Choice of Cyanide Source: Instead of highly soluble sources like NaCN or KCN, consider using less soluble sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which is non-toxic.[6] The slow release of cyanide ions from these sources helps to prevent catalyst poisoning.
-
Use of Additives: The addition of co-catalysts or promoters can be beneficial. For example, the use of zinc dust can help in the reduction of Pd(II) to the active Pd(0) species.[8] Copper and zinc co-catalysts have also been reported to be effective in preventing catalyst deactivation.[7]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the reaction.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Some modern methods have been developed to run at or near room temperature.[9] Anhydrous conditions are often necessary, especially when using highly reactive cyanide sources.[6]
Experimental Protocols
Protocol 1: Sandmeyer Reaction for Benzonitrile Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
Part A: Diazotization of Aniline
-
In a flask, dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C with vigorous stirring.[1]
-
After the addition is complete, stir the mixture for an additional 15 minutes. The resulting solution contains the benzenediazonium chloride and should be kept cold and used immediately.[1]
Part B: Preparation of Copper(I) Cyanide Solution
-
In a separate flask, prepare a solution of copper(I) cyanide. This is often done by reacting a copper(II) salt with a cyanide source. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.
Part C: The Sandmeyer Reaction
-
To the freshly prepared copper(I) cyanide solution, slowly add the cold benzenediazonium chloride solution from Part A in small portions with vigorous stirring.
-
Maintain the temperature of the reaction mixture as specified in your optimized protocol, which may range from 0-5 °C initially and then be allowed to warm or be heated.[1]
-
After the addition is complete, continue stirring for the specified reaction time. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, the benzonitrile can be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by vacuum distillation.[1]
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is a general example and requires optimization for specific substrates and ligands.
Materials:
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf)
-
Zinc Cyanide (Zn(CN)₂)
-
Solvent (e.g., DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl bromide, palladium catalyst, phosphine ligand, and zinc cyanide.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude benzonitrile by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Cyanation Methods for Benzonitrile Synthesis
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Aniline | Aryl Halide | Aryl Halide/Triflate |
| Cyanide Source | CuCN | CuCN | Various (e.g., Zn(CN)₂, K₄[Fe(CN)₆], NaCN, KCN)[6][7] |
| Typical Temperature | 0-70 °C[1] | 150-250 °C (classical)[3], 80-120 °C (modern)[3][5] | Room temp to 140 °C[6][9] |
| Key Advantages | Inexpensive starting materials. | Direct conversion of aryl halides. | Mild reaction conditions, high functional group tolerance.[6] |
| Key Disadvantages | Unstable diazonium intermediate, potential for side reactions.[1] | High temperatures, often superstoichiometric copper cyanide.[6] | Catalyst deactivation by cyanide, cost of catalyst and ligands.[6][7] |
Visualizations
Caption: General experimental workflow for benzonitrile synthesis.
Caption: Troubleshooting guide for low yield in benzonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
4-Amino-2-fluoro-5-methoxybenzonitrile stability and storage guidelines
This technical support center provides stability and storage guidelines, troubleshooting advice, and experimental protocols for the use of 4-Amino-2-fluoro-5-methoxybenzonitrile in research and development.
Stability and Storage Guidelines
Proper handling and storage of this compound are crucial to maintain its integrity and ensure experimental success.
Summary of Storage and Stability Data
| Parameter | Guideline | Source(s) |
| Storage Temperature | 2°C to 8°C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
| Light | Keep in a dark place, protected from light. | [1] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. Avoid exposure to moisture. | [1] |
| Shelf Life | A 24-month shelf life has been reported for a similar compound under optimal conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My compound has changed color. Is it still usable?
A1: A change in color, such as darkening, may indicate degradation or the presence of impurities. The purity of the compound should be verified using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment. To prevent discoloration, store the compound under an inert atmosphere and protect it from light.
Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?
A2: Based on similar compounds, this compound is expected to be soluble in organic solvents like DMSO and DMF. If you are experiencing solubility issues, consider the following:
-
Ensure the solvent is anhydrous, as moisture can affect solubility and reactivity.
-
Gently warm the mixture.
-
Use sonication to aid dissolution.
-
If using a new solvent system, perform a small-scale solubility test before proceeding with your main reaction.
Troubleshooting Low Yield in Coupling Reactions
The amino group of this compound allows it to be used in various coupling reactions to form heterocyclic compounds. Low yields in such reactions are a common issue.
Q3: I am getting a low yield in my base-promoted cyclization reaction with an ynone. What are the potential causes and solutions?
A3: Low yields in the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles can stem from several factors.
-
Issue: Incomplete Reaction
-
Cause: Insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the initial reaction time, consider extending the reaction duration or incrementally increasing the temperature.
-
-
Issue: Side Product Formation
-
Cause: The presence of multiple reactive sites can lead to undesired side reactions. The nitrile group can also react under certain conditions.
-
Solution: Ensure that the reaction conditions are optimized for the desired transformation. It may be necessary to protect the amino group with a suitable protecting group if it is interfering with the desired reaction at another site.
-
-
Issue: Degradation of Starting Material or Product
-
Cause: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the final product.
-
Solution: Attempt the reaction at a lower temperature. Ensure that the base used is compatible with the functional groups on your molecule.
-
Caption: Troubleshooting workflow for low yield in coupling reactions.
Experimental Protocols
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds. Below is a representative protocol for the synthesis of a polysubstituted 4-aminoquinoline, adapted from a known procedure for 2-aminobenzonitriles.[2]
Synthesis of a Polysubstituted 4-Aminoquinoline
This protocol describes a base-promoted, transition-metal-free reaction of an ynone with this compound.
Materials:
-
This compound
-
Ynone (e.g., 1,3-diphenylprop-2-yn-1-one)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., DMSO or t-BuOH)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and the ynone (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
With vigorous stirring, add potassium tert-butoxide (2.0 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Experimental workflow for the synthesis of a 4-aminoquinoline.
References
Troubleshooting low yield in nucleophilic substitution of 4-Amino-2-fluoro-5-methoxybenzonitrile
This guide provides troubleshooting assistance for researchers experiencing low yields in the nucleophilic substitution of 4-Amino-2-fluoro-5-methoxybenzonitrile.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My nucleophilic substitution reaction on this compound is resulting in a very low yield. What are the most common causes?
Low yields in this specific reaction can typically be attributed to a combination of factors related to the substrate's unique electronic properties, the nucleophile's reactivity, and suboptimal reaction conditions.
-
Electronic Effects of the Substrate: Your starting material contains both activating and deactivating groups for nucleophilic aromatic substitution (SNAr). The nitrile group (-CN) is a strong electron-withdrawing group para to the fluorine, which favorably activates the ring for nucleophilic attack.[1][2] However, the amino (-NH2) group ortho to the fluorine and the methoxy (-OCH3) group meta to it are electron-donating, which deactivates the ring towards nucleophiles.[3] The strong deactivating effect of the amino group, in particular, can significantly reduce the reaction rate and overall yield.
-
Nucleophile Reactivity: The strength of the chosen nucleophile is critical. Weak or sterically hindered nucleophiles may struggle to attack the electron-rich aromatic ring, even with the activating cyano group.[4]
-
Reaction Conditions: SNAr reactions are highly sensitive to the choice of solvent, base, and temperature. Using a non-ideal solvent can hinder the reactivity of the nucleophile, while an inappropriate base can lead to side reactions or incomplete deprotonation of the nucleophile.[5]
-
Side Reactions: The presence of the amino group introduces the possibility of side reactions, such as N-alkylation, if the nucleophile is also a potential electrophile under certain conditions. Furthermore, harsh conditions could lead to degradation of the starting material or product.
Q2: How can I choose the optimal solvent and base for my reaction?
The choice of solvent and base is crucial for maximizing yield by enhancing the nucleophile's reactivity and ensuring reaction efficiency.
-
Solvent Selection: Polar aprotic solvents are generally the best choice for SNAr reactions.[4] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are effective at solvating the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[4][6] In one study on a related 2-fluorobenzonitrile, changing the solvent from DMF to THF significantly improved the yield.[5]
-
Base Selection: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to neutralize any acidic byproducts. A non-nucleophilic, strong base is often preferred to avoid competition with your primary nucleophile. Potassium tert-butoxide (t-BuOK) and potassium carbonate (K2CO3) are common choices.[5][7] The strength of the base should be matched to the pKa of the nucleophile.
Q3: My starting material is being consumed, but I'm not isolating the desired product. What potential side reactions could be occurring?
Observing the consumption of starting material without the formation of the expected product points towards side reactions or product degradation.
-
Reaction with the Amino Group: The primary amino group (-NH2) is itself a nucleophile. Depending on your reaction conditions and the nature of your nucleophile/reagents, undesired reactions at the amino position could occur.
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially under basic or acidic conditions (during workup), the nitrile group (-CN) can be hydrolyzed to an amide or a carboxylic acid.
-
Benzyne Formation: Under extremely harsh conditions with a very strong base (like sodium amide), a benzyne intermediate can form via an elimination-addition mechanism, which can lead to a mixture of products (cine substitution).[8] This is less likely under typical SNAr conditions but remains a possibility.
-
Degradation: The complex functionality of the molecule may make it susceptible to decomposition at elevated temperatures over long reaction times.
Q4: Would increasing the temperature or using a microwave reactor improve my yield?
Yes, modifying the heating method can have a significant impact.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions and decomposition. A careful optimization of the temperature is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for improving yields in SNAr reactions. It allows for rapid and uniform heating, often leading to dramatically reduced reaction times and higher yields compared to conventional heating.[5] In an optimization study, switching from conventional heating at 55 °C for 12 hours (45% yield) to microwave heating at 95 °C for 40 minutes increased the yield to 96%.[5]
Data and Protocols
Table 1: Example Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution on a 2-Fluorobenzonitrile Derivative[5]
This table, adapted from a study on a similar substrate, illustrates how reaction conditions can be optimized to dramatically improve yield.
| Entry | Solvent | Base | Method | Temperature (°C) | Time | Yield (%) |
| 1 | DMF | t-BuOK | Conventional | 55 | 12 h | 45 |
| 2 | NMP | t-BuOK | Conventional | 55 | 12 h | 60 |
| 3 | THF | t-BuOK | Conventional | 55 | 12 h | 75 |
| 4 | THF | LiHMDS | Conventional | 55 | 12 h | 56 |
| 5 | THF | DBU | Conventional | 55 | 12 h | 41 |
| 6 | THF | t-BuOK | Microwave | 75 | 40 min | 82 |
| 7 | THF | t-BuOK | Microwave | 85 | 40 min | 91 |
| 8 | THF | t-BuOK | Microwave | 95 | 40 min | 96 |
General Experimental Protocol
This is a representative starting protocol for a nucleophilic substitution reaction with an alcohol nucleophile (R-OH). It should be optimized for your specific nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, R-OH, 1.2 equivalents)
-
Base (e.g., Potassium tert-butoxide, t-BuOK, 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the nucleophile (1.2 equiv.) and anhydrous solvent.
-
Base Addition: Cool the mixture in an ice bath (0 °C) and add the base (1.5 equiv.) portion-wise, allowing the nucleophile to be deprotonated. Stir for 15-30 minutes.
-
Substrate Addition: Add this compound (1.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into an ice-water mixture.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure substituted product.[6]
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow to follow when troubleshooting a low-yield reaction.
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives [mdpi.com]
- 8. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
Challenges in the scale-up synthesis of 4-Amino-2-fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4-Amino-2-fluoro-5-methoxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A1: A prevalent and scalable route starts from the commercially available 2-fluoro-4-bromoanisole. The synthesis involves three key steps:
-
Nitration: Introduction of a nitro group at the position ortho to the methoxy group and para to the fluoro group.
-
Cyanation: Conversion of the bromo group to a nitrile group.
-
Reduction: Reduction of the nitro group to the desired amino group.
Q2: What are the critical parameters to control during the nitration step?
A2: Control of temperature and the rate of addition of the nitrating agent are critical. Exothermic reactions can lead to side products and safety hazards. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the addition and reaction time. The choice of nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid) will also influence the reaction profile.
Q3: What are the main challenges associated with the cyanation step on a large scale?
A3: The primary challenges in a large-scale cyanation reaction, such as the Rosenmund-von Braun reaction, include the use of highly toxic cyanide reagents (e.g., cuprous cyanide), the need for high reaction temperatures, and the potential for contamination of the product with residual copper salts. Careful handling and robust purification methods are essential.
Q4: Are there alternative, less hazardous cyanation methods?
A4: Palladium-catalyzed cyanation reactions have emerged as a viable alternative to traditional copper-based methods. These reactions often proceed under milder conditions and may offer a better safety profile. However, catalyst cost and removal of palladium from the final product are important considerations for scale-up.
Q5: What are the common impurities that can form during the synthesis?
A5: Common impurities may include:
-
Isomers: From the nitration step, regioisomers can be formed.
-
Over-reaction products: Dinitrated or other polysubstituted byproducts.
-
Incomplete reaction products: Residual starting materials from any of the steps.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.
-
Residual metals: Copper or palladium from the cyanation step.
Q6: What purification methods are most effective for the final product?
A6: The final product, being an aromatic amine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). Column chromatography is effective for smaller scales but may be less practical for large-scale production. An acid-base workup can also be employed to separate the basic amine product from non-basic impurities.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | - Incomplete reaction.- Formation of side products due to temperature excursion.- Inefficient nitrating agent. | - Increase reaction time or temperature cautiously.- Ensure efficient cooling and slow addition of the nitrating agent.- Use a stronger nitrating agent (e.g., HNO₃/H₂SO₄). |
| Formation of multiple isomers during nitration | - Reaction temperature is too high.- Incorrect choice of nitrating agent or solvent. | - Maintain strict temperature control (0-5 °C).- Screen different nitrating agents and solvent systems to optimize regioselectivity. |
| Low conversion in cyanation step | - Impure starting material.- Deactivation of the catalyst.- Insufficient reaction temperature or time. | - Ensure the starting aryl bromide is of high purity.- Use a fresh, high-quality catalyst.- Gradually increase the reaction temperature and monitor progress by TLC or HPLC. |
| Product is contaminated with copper/palladium | - Inefficient workup and purification. | - Incorporate an aqueous ammonia or ammonium chloride wash to complex with copper salts.- Utilize specific metal scavengers for palladium removal.- Perform a thorough recrystallization of the final product. |
| Difficulties in the final reduction step | - Catalyst poisoning.- Incomplete reaction. | - Use a higher catalyst loading or a different reduction system (e.g., SnCl₂/HCl, Fe/NH₄Cl).- Increase reaction time or hydrogen pressure (for catalytic hydrogenation). |
| Product discoloration (darkening) | - Oxidation of the aromatic amine. | - Perform the final purification and drying under an inert atmosphere (e.g., nitrogen or argon).- Store the final product protected from light and air. |
Experimental Protocols
Step 1: Nitration of 2-fluoro-4-bromoanisole
-
To a stirred solution of 2-fluoro-4-bromoanisole (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.
Step 2: Cyanation of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene
-
In a dry flask under a nitrogen atmosphere, combine 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to 140-150 °C and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-5-methoxy-4-nitrobenzonitrile.
Step 3: Reduction of 2-fluoro-5-methoxy-4-nitrobenzonitrile
-
To a solution of 2-fluoro-5-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol or methanol, add stannous chloride dihydrate (3.0-4.0 eq).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by recrystallization.
Visualizations
Preventing decomposition of 4-Amino-2-fluoro-5-methoxybenzonitrile during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Amino-2-fluoro-5-methoxybenzonitrile. Our goal is to help you prevent decomposition and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main degradation route for this compound is the hydrolysis of the nitrile group (-CN).[1] This reaction is catalyzed by both acidic and basic conditions and proceeds through an amide intermediate to form the corresponding carboxylic acid. Additionally, the amino group (-NH₂) is susceptible to oxidation, especially in the presence of certain metal catalysts or under prolonged exposure to air.[2]
Q2: How do the fluoro and methoxy substituents affect the stability and reactivity of the molecule?
A2: The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group influence the molecule's reactivity. The ortho-fluoro group can impact the basicity of the aniline nitrogen.[3][4] The methoxy group, being in the para position to the fluorine and meta to the amine, can also modulate the electron density of the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For added protection against oxidation and moisture-induced hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2]
Q4: Can this compound act as a catalyst poison?
A4: Yes, both the amino and nitrile groups can coordinate to metal centers, potentially leading to catalyst deactivation or poisoning in reactions such as palladium-catalyzed cross-couplings.[5] This can manifest as reduced reaction rates or incomplete conversion.
Troubleshooting Guides
Issue 1: Low yield or no reaction.
| Potential Cause | Troubleshooting Steps |
| Decomposition of starting material | Verify the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. Ensure it has been stored correctly.[1] |
| Catalyst poisoning | Increase catalyst loading incrementally. Consider using ligands that are less sensitive to coordination by amino or nitrile groups. If possible, protect the amino group.[5] |
| Incorrect reaction conditions | Optimize reaction temperature, solvent, and base. Ensure all reagents are anhydrous, especially for moisture-sensitive reactions. |
| Hydrolysis of the nitrile group | If aqueous bases are used, switch to non-aqueous bases like K₂CO₃ or Cs₂CO₃. Use anhydrous solvents.[2] |
Issue 2: Formation of unknown byproducts.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the nitrile group | Analyze the reaction mixture for the presence of the corresponding amide or carboxylic acid. If detected, minimize water content and avoid harsh acidic or basic conditions.[1] |
| Oxidation of the amino group | Run the reaction under an inert atmosphere (nitrogen or argon).[2] Degas all solvents prior to use. |
| Side reactions of the amino group | If the amino group is interfering with the desired transformation (e.g., in acylation or coupling reactions), protect it with a suitable protecting group such as Boc or Cbz. |
Experimental Protocols
Amino Group Protection (Boc Protection)
To prevent unwanted side reactions of the amino group, it can be protected as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (1.2 equivalents).
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the Boc-protected product.
Suzuki-Miyaura Coupling (General Protocol)
This protocol describes a typical Suzuki-Miyaura coupling reaction using the Boc-protected this compound.
Materials:
-
Boc-protected this compound (as the aryl halide, assuming a bromo or iodo derivative is used, or from a triflate)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)
Procedure:
-
In a flame-dried Schlenk flask, combine the Boc-protected starting material (1 equivalent), arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Decomposition
| Parameter | Recommendation | Rationale |
| pH | Neutral (6.5-7.5) | Minimizes hydrolysis of the nitrile group.[1] |
| Temperature | As low as feasible for the reaction | Reduces the rate of decomposition.[1] |
| Solvent | Anhydrous aprotic solvents (e.g., THF, Dioxane, DMF, Acetonitrile) | Prevents hydrolysis of the nitrile group.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino group.[2] |
| Base (if required) | Non-nucleophilic, anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Avoids nitrile hydrolysis and side reactions.[2] |
Visualizations
Caption: Troubleshooting workflow for preventing decomposition of this compound.
Caption: Reactivity map for this compound.
References
Technical Support Center: Monitoring the Reaction Progress of 4-Amino-2-fluoro-5-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 4-Amino-2-fluoro-5-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the reaction progress of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive real-time or near-real-time reaction monitoring. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of the starting material consumption and product formation.[1] Gas Chromatography (GC), particularly with a mass spectrometry (MS) detector, can also be employed for volatile components. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for structural confirmation and monitoring the disappearance of reactant-specific functional groups and the appearance of product-specific ones.[1]
Q2: How can I quickly determine if my reaction is proceeding?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for a rapid, qualitative assessment of the reaction's progress. By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material spot and the appearance of a new product spot.
Q3: What are the characteristic spectral features I should look for to monitor the reaction?
A3: In FTIR spectroscopy , you should monitor the disappearance of the characteristic peaks of your reactants and the appearance of new peaks corresponding to the product. For instance, the conversion of a nitro group to an amino group would show the disappearance of nitro group stretches and the appearance of N-H stretching vibrations.[2] For the nitrile group (C≡N), a sharp peak is typically observed in the 2220-2260 cm⁻¹ region.[3] In ¹H NMR spectroscopy , you can track the change in chemical shifts of aromatic protons adjacent to the reacting functional group.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing for the Aromatic Amine Product
-
Cause: Secondary interactions between the basic amino group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase are a common cause of peak tailing.[4]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the amine.
-
Use of an End-Capped Column: Employ a column where the residual silanol groups have been deactivated (end-capped).
-
Mobile Phase Additive: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[4]
-
Issue 2: Poor Resolution Between Reactant and Product Peaks
-
Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Gradient Elution: Employ a gradient elution where the organic solvent concentration is increased over time to improve the separation of components with different polarities.[5]
-
Change Stationary Phase: Consider a column with a different stationary phase chemistry, such as a phenyl column, which can offer different selectivity for aromatic compounds.[6]
-
Caption: A general workflow for performing GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poor Signal-to-Noise Ratio
-
Cause: The sample concentration may be too low, or the number of scans is insufficient.
-
Solution:
-
Increase Concentration: If possible, prepare a more concentrated sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical. [7] * Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio. The signal increases with the number of scans, while the noise increases with the square root of the number of scans.
-
Issue 2: Broad or Distorted Peaks
-
Cause: Poor shimming of the magnetic field, presence of solid particles, or paramagnetic impurities in the sample. [8]* Solution:
-
Shim the Magnet: Carefully shim the magnetic field to improve its homogeneity.
-
Filter the Sample: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any suspended solids. [7] * Sample Purity: Ensure the sample and the NMR tube are clean and free from paramagnetic contaminants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue 1: Difficulty in Interpreting the Spectrum
-
Cause: Overlapping peaks from the solvent, starting materials, and products can make the spectrum complex.
-
Solution:
-
Subtract Solvent Spectrum: If the reaction is run in a solvent, a spectrum of the pure solvent should be taken and subtracted from the reaction mixture spectrum.
-
Focus on Key Functional Group Regions: Pay close attention to the specific regions where you expect changes. For the target molecule, these would be the N-H stretch region (around 3300-3500 cm⁻¹) for the amino group and the C≡N stretch region (around 2220-2240 cm⁻¹ for aromatic nitriles). [3]
-
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Reaction Monitoring
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). [9]3. Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
Protocol 3: NMR Sample Preparation for Reaction Monitoring
-
Aliquot Collection: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen). [10]3. Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [11]4. Transfer: Transfer the solution to a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
Quantitative Data Summary
The following tables provide example data that could be obtained from HPLC and GC analyses to monitor the reaction progress.
Table 1: Example HPLC Data for Reaction Progress
| Reaction Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 980,000 | 270,000 | 21.6 |
| 2 | 650,000 | 600,000 | 48.0 |
| 4 | 210,000 | 1,040,000 | 83.2 |
| 6 | 50,000 | 1,200,000 | 96.0 |
Table 2: Example GC-MS Data for Reaction Progress
| Reaction Time (hours) | Starting Material Relative Abundance (%) | Product Relative Abundance (%) |
| 0 | 99 | <1 |
| 1 | 75 | 24 |
| 2 | 45 | 54 |
| 4 | 15 | 84 |
| 6 | 2 | 97 |
Signaling Pathway for Method Selection
Caption: A decision tree for selecting the appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. uhplcs.com [uhplcs.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. organomation.com [organomation.com]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Refinement of protocols for handling 4-Amino-2-fluoro-5-methoxybenzonitrile safely
This technical support center provides refined protocols, troubleshooting guidance, and frequently asked questions for the safe and effective handling of 4-Amino-2-fluoro-5-methoxybenzonitrile in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in research?
A1: this compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. It serves as a building block for more complex molecules, such as (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides, which have shown potential as GPR17 modulators in drug discovery.[1] Its distinct structure, featuring amino, fluoro, and methoxy groups, allows for diverse chemical modifications.
Q2: What are the main safety hazards associated with this compound?
A2: While specific toxicity data is limited, based on safety data sheets for similar compounds, this compound should be handled with care. Potential hazards include acute oral and dermal toxicity. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Q3: How should I properly store this compound?
A3: It is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C. Protect it from moisture and light to ensure its stability and integrity over time.
Q4: What are some common issues that can arise during the synthesis of this compound?
A4: A common synthetic route involves a cyanation reaction of a bromo-aniline precursor using zinc cyanide and a palladium catalyst.[2] Potential issues include incomplete reaction, formation of impurities, and difficulties in product purification. Refer to the Troubleshooting Guide below for specific solutions to these problems.
Q5: In what context is GPR17 modulation, where this compound is a precursor, relevant?
A5: GPR17 (G protein-coupled receptor 17) is a target in drug discovery for various neurological conditions. Modulators of GPR17 are being investigated for their potential in treating diseases such as neurodegenerative disorders.[1] The synthesis of novel sulfonamides using this compound contributes to the exploration of new therapeutic agents in this area.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1441723-24-5 |
| Molecular Formula | C₈H₇FN₂O |
| Molecular Weight | 166.15 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of this compound[2]
This protocol is adapted from a patented synthetic method.
Step 1: Bromination of 1-fluoro-4-methoxy-2-nitrobenzene
-
Dissolve 1-fluoro-4-methoxy-2-nitrobenzene in a suitable solvent such as acetic acid.
-
Slowly add N-bromosuccinimide (NBS) to the solution while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-1-fluoro-5-methoxy-2-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 4-bromo-1-fluoro-5-methoxy-2-nitrobenzene in a solvent mixture such as ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter through celite to remove the iron catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 4-bromo-5-fluoro-2-methoxyaniline.
Step 3: Cyanation to form this compound
-
In a pressure tube, combine 4-bromo-5-fluoro-2-methoxyaniline (1.0 eq), zinc cyanide (0.8 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).
-
Add a suitable solvent, for example, a mixture of dimethylformamide (DMF) and water.
-
Seal the tube and heat the reaction mixture to approximately 120°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Troubleshooting Guides
Issue 1: Incomplete Cyanation Reaction (Step 3)
-
Possible Cause 1: Inactive catalyst.
-
Solution: Use a fresh batch of the palladium catalyst. Ensure proper storage of the catalyst under an inert atmosphere.
-
-
Possible Cause 2: Insufficient temperature or reaction time.
-
Solution: Increase the reaction temperature in small increments (e.g., 5-10°C) or prolong the reaction time. Monitor progress closely by TLC.
-
-
Possible Cause 3: Presence of impurities in the starting material.
-
Solution: Ensure the 4-bromo-5-fluoro-2-methoxyaniline is of high purity. If necessary, purify the starting material by column chromatography before proceeding with the cyanation.
-
Issue 2: Low Yield of Final Product
-
Possible Cause 1: Suboptimal reaction conditions.
-
Solution: Optimize the solvent system, temperature, and reaction time. A solvent screen may be beneficial.
-
-
Possible Cause 2: Product loss during workup and purification.
-
Solution: Ensure efficient extraction by performing multiple extractions. Use a suitable solvent system for column chromatography to achieve good separation with minimal loss.
-
-
Possible Cause 3: Decomposition of the product.
-
Solution: Avoid prolonged exposure to high temperatures. If the product is sensitive, consider purification methods that do not require heat.
-
Issue 3: Difficulty in Purifying the Final Product
-
Possible Cause 1: Co-elution of impurities during column chromatography.
-
Solution: Experiment with different solvent systems for chromatography to improve the separation of the desired product from impurities. A gradient elution might be necessary.
-
-
Possible Cause 2: Presence of residual starting material.
-
Solution: If the reaction did not go to completion, it may be necessary to repeat the purification step or optimize the reaction to drive it to completion.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role as a precursor in the development of GPR17 modulators.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2-fluoro-5-methoxybenzonitrile and 5-Amino-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two important fluorinated benzonitrile building blocks: 4-Amino-2-fluoro-5-methoxybenzonitrile and 5-Amino-2-fluorobenzonitrile. Understanding the distinct reactivity profiles of these molecules is crucial for their effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This comparison is based on established principles of organic chemistry, supplemented with available experimental and predicted data.
Introduction
This compound and 5-Amino-2-fluorobenzonitrile are both valuable intermediates in medicinal chemistry and materials science. Their shared features, an amino group, a fluorine atom, and a nitrile group on a benzene ring, provide multiple points for chemical modification. However, the presence of a methoxy group in the former significantly alters its electronic properties and, consequently, its reactivity. This guide will delve into a comparative analysis of their reactivity in key chemical transformations.
Theoretical Comparison of Reactivity
The reactivity of an aromatic compound is primarily governed by the electronic effects of its substituents. In the case of the two title compounds, the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing fluorine and nitrile groups dictates their behavior in chemical reactions.
This compound:
-
Electron-donating groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong and moderate activating groups, respectively. They increase the electron density of the aromatic ring through resonance (+M effect), making it more susceptible to electrophilic attack.
-
Electron-withdrawing groups: The fluorine (-F) and nitrile (-CN) groups are deactivating groups. Fluorine exerts a strong inductive effect (-I effect) and a weak resonance effect (+M effect), while the nitrile group is strongly deactivating through both inductive and resonance effects (-I and -M effects).
-
Overall effect: The combined effect of the strong activating groups is expected to outweigh the deactivating groups, making the ring activated towards electrophilic aromatic substitution. The directing effect will be predominantly governed by the powerful amino group, favoring substitution at the ortho and para positions.
5-Amino-2-fluorobenzonitrile:
-
Electron-donating group: The amino (-NH₂) group is a strong activating group, increasing the ring's electron density.
-
Electron-withdrawing groups: The fluorine (-F) and nitrile (-CN) groups are deactivating.
-
Overall effect: The activating effect of the amino group is expected to dominate, rendering the ring activated towards electrophilic aromatic substitution.
Comparative Reactivity Summary:
-
Electrophilic Aromatic Substitution (EAS): this compound is predicted to be more reactive towards electrophiles than 5-Amino-2-fluorobenzonitrile due to the additional electron-donating methoxy group, which further increases the electron density of the aromatic ring.
-
Nucleophilic Aromatic Substitution (NAS): 5-Amino-2-fluorobenzonitrile is expected to be more reactive in nucleophilic aromatic substitution reactions, particularly at the fluorine-bearing carbon. The absence of the electron-donating methoxy group makes the ring less electron-rich and therefore more susceptible to nucleophilic attack.
-
Basicity of the Amino Group (pKa): The amino group in this compound is predicted to be more basic (higher pKa) than in 5-Amino-2-fluorobenzonitrile. The electron-donating methoxy group increases the electron density on the nitrogen atom of the amino group, making it a stronger base.
-
Reactivity of the Nitrile Group: The reactivity of the nitrile group (e.g., towards hydrolysis or reduction) is influenced by the electronic nature of the aromatic ring. The more electron-rich ring of this compound might slightly decrease the electrophilicity of the nitrile carbon compared to 5-Amino-2-fluorobenzonitrile.
Data Presentation
The following tables summarize key physical and chemical properties of the two compounds. Due to the limited availability of experimental data for this compound, some values are predicted or inferred from structurally similar compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | 5-Amino-2-fluorobenzonitrile |
| CAS Number | 1441723-24-5 | 53312-81-5[1][2][3] |
| Molecular Formula | C₈H₇FN₂O | C₇H₅FN₂[1][2][3] |
| Molecular Weight | 166.15 g/mol | 136.13 g/mol [1][2][3] |
| Predicted pKa | ~3.0 (estimated) | 2.85 (predicted) |
Table 2: Comparative Reactivity in Key Transformations (Qualitative)
| Reaction Type | This compound | 5-Amino-2-fluorobenzonitrile |
| Electrophilic Aromatic Substitution | Higher Reactivity | Lower Reactivity |
| Nucleophilic Aromatic Substitution | Lower Reactivity | Higher Reactivity |
| Sandmeyer Reaction | Feasible | Feasible |
| Nitrile Hydrolysis | Slower Rate | Faster Rate |
| Nitrile Reduction | Slower Rate | Faster Rate |
Experimental Protocols
Detailed experimental procedures for key reactions are provided below.
Synthesis of 5-Amino-2-fluorobenzonitrile from 2-Fluoro-5-nitrobenzonitrile
Objective: To synthesize 5-Amino-2-fluorobenzonitrile via the reduction of a nitro group.
Reaction Scheme:
References
A Comparative Analysis of Fluorinated Benzonitrile Derivatives in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, fluorinated benzonitriles are a critical class of intermediates, prized for their utility in synthesizing a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into the benzonitrile scaffold significantly enhances molecular properties such as metabolic stability, bioavailability, and binding affinity. This guide provides an objective comparison of various fluorinated benzonitrile derivatives, supported by experimental data, to aid in the selection of appropriate building blocks for synthesis.
This analysis focuses on the synthesis and reactivity of common fluorinated benzonitrile isomers, offering a comparative look at their preparation and performance. The data presented is compiled from various studies to provide a broad overview for synthetic chemists.
Comparative Synthesis Data of Fluorinated Benzonitrile Derivatives
The most prevalent method for synthesizing fluorinated benzonitriles is through halogen exchange fluorination, typically involving the substitution of a chlorine atom with fluorine using an alkali metal fluoride. The efficiency of this reaction is highly dependent on the starting material, reaction conditions, and the position of the fluorine substituent. The following tables summarize quantitative data for the synthesis of several key fluorinated benzonitrile derivatives.
| Product | Starting Material | Fluorinating Agent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Fluorobenzonitrile | 2-Chlorobenzonitrile | KF | Sulfolane | None | 210-240 | 20 | 77 | - | [1] |
| 2-Fluorobenzonitrile | 2-Chlorobenzonitrile | KF | DMPU | Ph₄PBr | 210 | 4 | 71.5 | - | [2] |
| 4-Fluorobenzonitrile | 4-Chlorobenzonitrile | KF | DMI | None | 280 | 2 | 89.5 | 99.0 | |
| 4-Fluorobenzonitrile | 4-Chlorobenzonitrile | KF | Sulfolane | None | 225 | 8 | 50.4 | - | [1] |
| 2,6-Difluorobenzonitrile | 2,6-Dichlorobenzonitrile | KF | Sulfolane | Quaternary Ammonium Salt | 170-230 | 5 | 90 | 98 | |
| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | KF | DMI | Bis-(N-bis(dimethylamino)methylene)-iminium chloride | 130-180 | 8 | 85 | 99.3 | |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Liquid Ammonia | Ethanol | None | 122 | 10 | - | 99.3 | [3] |
DMI: 1,3-dimethyl-2-imidazolidone; DMPU: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone; Ph₄PBr: Tetraphenylphosphonium bromide.
Performance in Nucleophilic Aromatic Substitution
The reactivity of halogenated benzonitriles in nucleophilic aromatic substitution (SNAr) is crucial for their synthetic utility. The nature of the halogen leaving group significantly impacts the reaction rate.
| Substrate | Nucleophile | Solvent | Conditions | Relative Reactivity/Yield | Reference |
| 3-Fluoro-5-methylbenzonitrile | [¹⁸F]Fluoride | DMSO | Microwave, < 3 min | 64% Radiochemical Yield | [4] |
| 3-Chloro-5-methylbenzonitrile | [¹⁸F]Fluoride | DMSO | Microwave, < 3 min | 9% Radiochemical Yield | [4] |
| 3-Bromo-5-methylbenzonitrile | [¹⁸F]Fluoride | DMSO | Microwave, < 3 min | 13% Radiochemical Yield | [4] |
| 4-Fluorobenzonitrile | Dimethylamine | DMF/KOH | 95 °C, 1 h | 75% Yield | [5] |
| 4-Chlorobenzonitrile | Dimethylamine | DMF/KOH | 95 °C, 6 h | 44% Yield | [5] |
The data indicates that for nucleophilic aromatic substitution, fluoride is a better leaving group than chloride or bromide in these systems, which is a known trend in SNAr reactions where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.[6][7]
Experimental Protocols
Below are detailed methodologies for the synthesis of representative fluorinated benzonitrile derivatives.
Synthesis of 4-Fluorobenzonitrile via Halogen Exchange
Objective: To synthesize 4-fluorobenzonitrile from 4-chlorobenzonitrile by nucleophilic aromatic substitution with potassium fluoride.
Materials:
-
4-Chlorobenzonitrile (4-CBN)
-
Potassium Fluoride (KF), spray-dried
-
1,3-Dimethyl-2-imidazolidone (DMI)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidone.
-
Heat the mixture to 90 °C and reflux for 1 hour to remove any residual water.
-
After cooling, add spray-dried potassium fluoride to the mixture. The molar ratio of 4-CBN to KF should be approximately 1:3.
-
Heat the reaction mixture to 280 °C and maintain this temperature for 2 hours with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then subjected to vacuum distillation to isolate the 4-fluorobenzonitrile.
-
Characterize the final product by GC for purity analysis.
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
Objective: To synthesize 4-amino-2-(trifluoromethyl)benzonitrile from 4-fluoro-2-(trifluoromethyl)benzonitrile via ammonolysis.[3]
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Ethanol
-
Liquid Ammonia
-
Toluene
Procedure:
-
Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a high-pressure reactor.
-
Introduce liquid ammonia into the reactor.
-
Heat the reactor to 122 °C and maintain the temperature for 10 hours.
-
After the reaction, cool the reactor to room temperature and vent the excess ammonia.
-
Concentrate the reaction mixture to obtain the crude product.
-
Recrystallize the crude product from toluene to yield high-purity 4-amino-2-(trifluoromethyl)benzonitrile.
-
Analyze the product purity by HPLC.
Visualizing Molecular Interactions and Workflows
mGluR5 Signaling Pathway
Fluorinated benzonitrile derivatives are often used as scaffolds in the development of central nervous system (CNS) active compounds, including negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). Understanding the mGluR5 signaling pathway is crucial for drug design in this area.
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of a negative allosteric modulator (NAM).
Experimental Workflow in Drug Discovery
The synthesis and evaluation of fluorinated benzonitrile derivatives in a drug discovery context follows a structured workflow, from initial synthesis to biological screening.
Caption: General workflow for the synthesis, characterization, and screening of fluorinated benzonitriles in drug discovery.
References
- 1. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wyzant.com [wyzant.com]
Validating the Structure of 4-Amino-2-fluoro-5-methoxybenzonitrile Derivatives: A Comparative Guide to NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development. 4-Amino-2-fluoro-5-methoxybenzonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural validation of these molecules, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques for Structural Elucidation
The choice of analytical technique for structure determination depends on various factors including the physical state of the sample, the required level of detail, and the availability of instrumentation. NMR spectroscopy, X-ray crystallography, and mass spectrometry are powerful and often complementary methods for the structural analysis of small molecules.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment and connectivity of atoms. | Scatters X-rays from the electron clouds of atoms in a crystalline solid to determine their precise positions in three-dimensional space.[1] | Measures the mass-to-charge ratio of ionized molecules and their fragments to determine the molecular weight and elemental composition. |
| Sample Phase | Solution or solid-state. | Crystalline solid.[1] | Gas phase (after ionization). |
| Information Provided | Detailed information on the carbon-hydrogen framework, atom connectivity, stereochemistry, and molecular dynamics in solution. | Provides a precise three-dimensional static structure of the molecule in the solid state, including bond lengths and angles.[1][2] | Provides the molecular weight of the compound and, through fragmentation analysis, clues about its substructures.[3] |
| Resolution | Provides atomic-level resolution of local chemical environments. | Can achieve atomic or near-atomic resolution, offering a highly detailed structural snapshot.[1] | Provides high-resolution mass measurements for accurate molecular formula determination. |
| Advantages | Non-destructive, provides rich structural information in a physiologically relevant solution state. | Considered the "gold standard" for unambiguous structure determination of crystalline compounds. | High sensitivity, requires very small sample amounts, provides rapid molecular weight confirmation. |
| Limitations | Lower sensitivity compared to mass spectrometry, can be challenging for very large molecules or complex mixtures. | Requires a suitable single crystal, which can be difficult to grow; provides a static picture that may not represent the solution-state conformation. | Provides limited information on stereochemistry and atom connectivity on its own. |
NMR-Based Structure Validation: A Workflow
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a comprehensive picture of the molecular structure.
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically with proton decoupling. The spectral width should encompass the expected range for aromatic and functional group carbons (e.g., 0 to 200 ppm).
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): Utilize standard pulse programs for these experiments. Optimization of parameters such as mixing times (for NOESY) and evolution delays for long-range couplings (for HMBC) may be necessary to obtain optimal correlations for the specific derivative being analyzed.
X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents or solvent mixtures.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[4] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range to observe the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation of the isolated molecular ion using techniques like collision-induced dissociation (CID).[3] The resulting fragmentation pattern can provide insights into the different functional groups and their connectivity within the molecule.
Comparative Data for Substituted Benzonitriles
The following tables present representative data for substituted benzonitriles to illustrate the type of information obtained from each technique.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| H-3 | 6.5 - 7.5 | 110 - 120 |
| H-6 | 6.5 - 7.5 | 115 - 125 |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| -NH₂ | 4.0 - 5.5 (broad) | - |
| C-1 (-CN) | - | 115 - 120 |
| C-2 (-F) | - | 150 - 160 (d, ¹JCF) |
| C-3 | - | 100 - 110 (d, ²JCF) |
| C-4 (-NH₂) | - | 145 - 155 |
| C-5 (-OCH₃) | - | 140 - 150 |
| C-6 | - | 115 - 125 (d, ³JCF) |
| Note: Predicted chemical shifts are based on general ranges for similar substituted aromatic compounds. The presence of fluorine will result in characteristic splitting patterns (d = doublet) due to C-F coupling. |
Table 2: Comparison of X-ray Crystallography and Mass Spectrometry Data for a Generic 4-Aminobenzonitrile Derivative
| Parameter | X-ray Crystallography | Mass Spectrometry |
| Molecular Conformation | Provides precise bond lengths (e.g., C-C, C-N, C-F) and angles in the solid state. Reveals planarity or puckering of the aromatic ring. | Does not directly provide conformational information. |
| Intermolecular Interactions | Clearly shows hydrogen bonding patterns (e.g., N-H···N) and π-stacking interactions in the crystal lattice.[2][5] | Does not provide information on intermolecular interactions. |
| Molecular Formula | Inferred from the refined crystal structure. | Determined with high accuracy from the mass-to-charge ratio of the molecular ion. |
| Fragmentation | Not applicable. | Provides a characteristic fragmentation pattern that can be used to identify structural motifs. For a 4-aminobenzonitrile, common fragments may arise from the loss of HCN or cleavage of substituents. |
Conclusion
The structural validation of this compound derivatives is most robustly achieved through a combination of analytical techniques. NMR spectroscopy is indispensable for determining the detailed atomic connectivity and structure in solution. X-ray crystallography, when feasible, offers an unambiguous confirmation of the three-dimensional structure in the solid state. Mass spectrometry provides rapid and highly sensitive confirmation of the molecular weight and elemental composition, with fragmentation patterns offering complementary structural clues. For researchers in drug development, employing these techniques in a complementary fashion ensures a comprehensive and confident structural assignment of novel compounds.
References
Spectroscopic Fingerprints: A Comparative Guide to 4-Amino-2-fluoro-5-methoxybenzonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of 4-Amino-2-fluoro-5-methoxybenzonitrile and its key positional isomers, providing essential data for unambiguous identification and characterization in research and development.
In the landscape of medicinal chemistry and drug discovery, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide offers a comprehensive spectroscopic comparison of this compound and two of its key positional isomers: 2-Amino-4-fluoro-5-methoxybenzonitrile and 5-Amino-2-fluoro-4-methoxybenzonitrile. The data presented herein, based on widely accepted spectroscopic prediction methodologies, serves as a valuable resource for the unambiguous identification and differentiation of these compounds.
Spectroscopic Data Comparison
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy for the three isomers. Mass spectrometry fragmentation patterns are also described.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton Assignment | This compound | 2-Amino-4-fluoro-5-methoxybenzonitrile | 5-Amino-2-fluoro-4-methoxybenzonitrile |
| Aromatic H | ~ 6.3 ppm (s, 1H) | ~ 7.2 ppm (d, 1H) | ~ 7.1 ppm (d, 1H) |
| Aromatic H | ~ 7.0 ppm (s, 1H) | ~ 6.4 ppm (d, 1H) | ~ 6.5 ppm (d, 1H) |
| -NH₂ | ~ 4.2 ppm (br s, 2H) | ~ 4.1 ppm (br s, 2H) | ~ 3.9 ppm (br s, 2H) |
| -OCH₃ | ~ 3.8 ppm (s, 3H) | ~ 3.9 ppm (s, 3H) | ~ 3.8 ppm (s, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), and br s (broad singlet).
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon Assignment | This compound | 2-Amino-4-fluoro-5-methoxybenzonitrile | 5-Amino-2-fluoro-4-methoxybenzonitrile |
| C-CN | ~ 118 ppm | ~ 117 ppm | ~ 119 ppm |
| C-F | ~ 160 ppm (d, ¹JCF ≈ 250 Hz) | ~ 158 ppm (d, ¹JCF ≈ 245 Hz) | ~ 159 ppm (d, ¹JCF ≈ 248 Hz) |
| C-NH₂ | ~ 145 ppm | ~ 148 ppm | ~ 143 ppm |
| C-OCH₃ | ~ 149 ppm | ~ 151 ppm | ~ 147 ppm |
| Aromatic CH | ~ 98 ppm | ~ 102 ppm | ~ 105 ppm |
| Aromatic CH | ~ 115 ppm | ~ 118 ppm | ~ 112 ppm |
| Aromatic C | ~ 105 ppm | ~ 100 ppm | ~ 108 ppm |
| -OCH₃ | ~ 56 ppm | ~ 57 ppm | ~ 56 ppm |
Note: Chemical shifts (δ) are reported in ppm. The carbon attached to fluorine exhibits a characteristic doublet due to one-bond C-F coupling.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | This compound (cm⁻¹) | 2-Amino-4-fluoro-5-methoxybenzonitrile (cm⁻¹) | 5-Amino-2-fluoro-4-methoxybenzonitrile (cm⁻¹) |
| N-H stretch | 3450-3300 (two bands) | 3460-3310 (two bands) | 3440-3290 (two bands) |
| C-H stretch (aromatic) | 3100-3000 | 3110-3010 | 3090-2990 |
| C≡N stretch | ~2230 | ~2225 | ~2235 |
| C=C stretch (aromatic) | 1620-1450 | 1615-1440 | 1625-1460 |
| C-F stretch | 1250-1150 | 1260-1160 | 1240-1140 |
| C-O stretch | 1280-1200 | 1290-1210 | 1270-1190 |
Mass Spectrometry Fragmentation
Upon electron ionization, all three isomers are expected to show a molecular ion peak (M⁺) corresponding to their exact mass. The primary fragmentation patterns will likely involve:
-
Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ fragment.
-
Loss of a hydrogen cyanide (HCN) molecule from the benzonitrile core, leading to an [M-27]⁺ fragment.
-
Cleavage of the methoxy group to lose a formyl radical (•CHO), resulting in an [M-29]⁺ fragment.
-
Loss of carbon monoxide (CO) from the methoxy-substituted ring, giving an [M-28]⁺ fragment.
The relative intensities of these fragment ions will differ based on the stability of the resulting cations, which is influenced by the positions of the amino, fluoro, and methoxy groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 500 MHz spectrometer.
-
Set the spectral width to a range of -2 to 12 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 1.0 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same 125 MHz spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to a range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans (typically 1024 or more) will be necessary compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 ng/µL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300.
-
Ensure the instrument is properly calibrated to obtain accurate mass measurements for high-resolution mass spectrometry (HRMS) analysis.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the this compound isomers.
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference information provided, researchers can confidently distinguish between the positional isomers of this compound, ensuring the integrity and reliability of their scientific investigations.
Unveiling the Potency: A Comparative Guide to the Biological Activity of Substituted Aminobenzonitrile Compounds
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted aminobenzonitriles have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the strategic design and development of new drug candidates.
The aminobenzonitrile core, with its reactive amino and nitrile functionalities, serves as a versatile building block for creating structurally diverse molecules.[1][2][3] These derivatives have been extensively investigated for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide will delve into these key biological activities, presenting a consolidated overview of their efficacy.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various substituted aminobenzonitrile compounds.
Table 1: Antimicrobial Activity of Substituted Aminobenzonitrile Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | Staphylococcus aureus (G+) | 0.8 - 3.3 | 2.6 - 7.8 | Nofloxacin | - |
| Bacillus cereus (G+) | 0.8 - 3.3 | 2.6 - 7.8 | Nofloxacin | - | |
| Escherichia coli (G-) | 0.8 - 3.3 | 2.6 - 7.8 | Nofloxacin | - | |
| Pseudomonas aeruginosa (G-) | 0.8 - 3.3 | 2.6 - 7.8 | Nofloxacin | - | |
| Candida albicans (Fungus) | 0.8 - 3.3 | - | Fluconazole | - | |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae (Fungus) | 6.25 | - | - | - |
| A novel aminoguanidine derivative (5f) with a 1,2,4-triazol moiety | S. aureus, E. coli, S. epidermidis, B. subtilis, C. albicans, multi-drug resistant S. aureus and E. coli | 2 - 8 | - | Moxifloxacin, Gatifloxacin, Tetracycline, Fluconazole | - |
G+: Gram-positive bacteria, G-: Gram-negative bacteria. MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration. Data sourced from[4][5][6][7].
Table 2: Anticancer Activity of Substituted Aminobenzonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 2-aminobenzothiazole-TZD hybrid (20) | HepG2 | 9.99 | - | - |
| HCT-116 | 7.44 | - | - | |
| MCF-7 | 8.27 | - | - | |
| 2-aminobenzothiazole with 1,3,4-oxadiazole moiety (24) | C6 (rat glioma) | 4.63 ± 0.85 | - | - |
| A549 | 39.33 ± 4.04 | - | - | |
| 7-amino-6-(1,3-benzothiazol-2-yl)-5-(p-fluorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a) | NCI-H460 (lung) | - | Doxorubicin | - |
| HepG2 (liver) | - | Doxorubicin | - | |
| HCT-116 (colon) | - | Doxorubicin | - | |
| 1-amino-2-(p-fluorophenyl)pyrrolo[2,1-b][8][9]benzothiazole-3-carbonitrile (9a) | NCI-H460 (lung) | - | Doxorubicin | - |
| HepG2 (liver) | - | Doxorubicin | - | |
| HCT-116 (colon) | - | Doxorubicin | - | |
| Aromatic amide derivative (4g) | K562 | 6.03 ± 0.49 | Imatinib | - |
| Aromatic amide derivative (4j) | K562 | 5.66 ± 2.06 | Imatinib | - |
IC50: Half-maximal inhibitory concentration. Data sourced from[9][10][11]. Note: Some IC50 values in the source were presented graphically or qualitatively compared to the reference drug without providing specific numerical data.
Table 3: Enzyme Inhibitory Activity of Substituted Aminobenzonitrile Derivatives
| Compound | Target Enzyme | IC50 (µM) | Assay Type |
| 4-(Aminomethyl)-3-methylbenzonitrile (C1) | HIF prolyl hydroxylase 2 | 1.2 ± 0.2 | Enzymatic |
| 4-(Aminomethyl)benzonitrile (C2) | HIF prolyl hydroxylase 2 | 2.5 ± 0.4 | Enzymatic |
| 4-Amino-3-methylbenzonitrile (C3) | HIF prolyl hydroxylase 2 | > 50 | Enzymatic |
| 4-(Aminomethyl)-3-methoxybenzonitrile (C4) | HIF prolyl hydroxylase 2 | 1.8 ± 0.3 | Enzymatic |
| 2-aminobenzothiazole-TZD hybrid (20) | VEGFR-2 kinase | 0.15 | Kinase |
| 2-aminobenzothiazole-CT hybrid (21) | VEGFR-2 kinase | 0.19 | Kinase |
HIF: Hypoxia-Inducible Factor. VEGFR-2: Vascular Endothelial Growth Factor Receptor 2. TZD: Thiazolidinedione. CT: Cyanothiouracil. Data sourced from[9][12].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard experimental protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. The following is a general workflow.
-
Reagent Preparation: The target enzyme, substrate, and test compound are prepared in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to a mixture of the substrate and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated for a specific period at an optimal temperature.
-
Reaction Termination: The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.
Visualizing the Landscape
To better understand the relationships and workflows, the following diagrams are provided.
References
- 1. 4-Amino-3-(benzylamino)benzonitrile | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming the Purity of Synthesized 4-Amino-2-fluoro-5-methoxybenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of methodologies to confirm the purity of synthesized 4-Amino-2-fluoro-5-methoxybenzonitrile, a key intermediate in various pharmaceutical syntheses. This guide contrasts the purity of the target compound with its non-fluorinated analog, 4-Amino-5-methoxybenzonitrile, and provides detailed experimental protocols for key analytical techniques.
Comparative Purity Analysis
The introduction of a fluorine atom can influence the physicochemical properties of a molecule, which may affect its synthesis and purification, ultimately impacting the final purity. While specific comparative studies are not extensively available in the public domain, we can compile representative purity data from available sources for both the fluorinated target compound and its non-fluorinated analog. A commercial supplier reports a purity of ≥98% for this compound.[1] For a structurally similar non-fluorinated compound, 4-methoxybenzonitrile, a purity of 99.2% has been reported using High-Performance Liquid Chromatography (HPLC).[2]
| Feature | This compound | 4-Amino-5-methoxybenzonitrile (Analog) | Data Source |
| Molecular Formula | C₈H₇FN₂O | C₈H₈N₂O | - |
| Molecular Weight | 166.15 g/mol | 148.16 g/mol | - |
| Reported Purity | ≥98% | 99.2% (for 4-methoxybenzonitrile) | [1],[2] |
| Primary Analysis Method | Not Specified | HPLC | [2] |
Experimental Protocols for Purity Determination
A multi-technique approach is recommended for a comprehensive purity assessment. The following are detailed protocols for HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for the analysis of benzonitrile derivatives.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water with 0.1% formic acid is typically effective.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Analysis: The purity is determined by the relative peak area of the main component in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often used.[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared solution into the GC inlet.
-
Separation: The oven temperature is programmed to ramp up to separate components based on their boiling points.
-
Detection and Analysis: The mass spectrometer detects the fragments of the eluted compounds, allowing for their identification by comparing the mass spectra with library data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is an excellent method for determining purity without the need for a reference standard of the impurities.[5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard into an NMR tube. Dissolve the solids in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Analysis: The purity of the sample is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the process of purity confirmation and the logical comparison between the fluorinated and non-fluorinated compounds, the following diagrams are provided.
Caption: Experimental workflow for confirming the purity of synthesized this compound.
Caption: Logical comparison of this compound and its non-fluorinated analog.
References
- 1. This compound 98% Supplier in Mumbai, this compound 98% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Cross-Reactivity Studies for 4-Amino-2-fluoro-5-methoxybenzonitrile-Based Inhibitors
While the initial scaffold is a known entity in chemical catalogs, the subsequent steps of its incorporation into larger molecules intended for biological applications, and the crucial evaluation of those molecules against panels of kinases or other cellular targets, have not been published.
Research on structurally related compounds offers some context. For instance, derivatives of the similar molecule, 4-Amino-2-fluoro-5-methyl benzonitrile, have been explored for their potential as anticancer agents, with preliminary studies suggesting they may target pathways involving kinases such as mTOR and PI3K/Akt. Additionally, other benzonitrile derivatives have been investigated as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). However, this information is not directly applicable to inhibitors synthesized from the 4-Amino-2-fluoro-5-methoxy benzonitrile core.
Without specific data on the biological targets, inhibitory concentrations (e.g., IC50 values), and selectivity profiles of inhibitors based on 4-Amino-2-fluoro-5-methoxybenzonitrile, it is not possible to construct a comparison guide, detail experimental protocols, or visualize the relevant signaling pathways as requested.
Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to undertake their own synthesis and comprehensive biological testing to determine the potential and cross-reactivity of any derived inhibitors. At present, this information does not appear to be in the public domain.
A Comparative Analysis of 4-Amino-2-fluoro-5-methoxybenzonitrile and Alternative Synthetic Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of targeted therapeutics, particularly kinase inhibitors, the selection of the starting synthetic intermediate is a critical decision that influences reaction efficiency, yield, purity, and overall cost. 4-Amino-2-fluoro-5-methoxybenzonitrile is a key building block in medicinal chemistry, valued for its specific arrangement of functional groups. This guide provides an objective comparison between this compound and other commonly used synthetic intermediates, supported by physicochemical data and generalized experimental protocols.
Comparative Data of Synthetic Intermediates
The choice of a synthetic intermediate is often a trade-off between cost, availability, and the specific requirements of the synthetic route. The following table summarizes the key quantitative data for this compound and selected alternatives.
| Property | This compound | 4-Amino-2-fluoro-5-methylbenzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile | 2-Amino-4-methoxy-5-nitrobenzonitrile |
| CAS Number | 1441723-24-5[1] | 1357942-79-0[2] | 654-70-6[3] | 67632-95-5 |
| Molecular Formula | C₈H₇FN₂O[1] | C₈H₇FN₂[2][4] | C₈H₅F₃N₂ | C₈H₇N₃O₃ |
| Molecular Weight | 166.15 g/mol [1][5] | 150.15 g/mol [2][4] | 186.14 g/mol | 193.16 g/mol |
| Reported Purity | ≥98%[6] | ≥98%[4] | ≥99%[7][8] | High purity achievable via chromatography[9] |
| Key Application | Precursor for kinase inhibitors[1][10] | Intermediate for organic synthesis[4] | Intermediate for fine chemicals and pharmaceuticals[3] | Precursor for EGFR inhibitors (e.g., Gefitinib)[11][12] |
| Noted Yield | Varies by reaction | Varies by reaction | 73-75% (overall yield in a patented 3-step synthesis)[7][8] | Varies by reaction |
Experimental Protocols and Synthetic Workflows
The following protocols outline common transformations for these intermediates, crucial for their incorporation into larger, biologically active molecules.
General Protocol: Reduction of a Nitro Group Intermediate
A frequent and critical step in preparing kinase inhibitors from nitro-substituted precursors is the reduction of the nitro group to an amine. This transformation enables subsequent cyclization reactions to form the core heterocyclic structures of many inhibitors.[12]
Example Reaction: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Materials: 2-Amino-4-methoxy-5-nitrobenzonitrile, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH), Ethyl Acetate, Brine.
-
Procedure:
-
Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.[12]
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) dissolved in concentrated hydrochloric acid to the suspension.[12]
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
After the reaction is complete, cool the mixture to room temperature.[12]
-
Carefully neutralize the acid by slowly adding a sodium hydroxide solution until the pH is basic (pH 8-9).[12]
-
Extract the product from the aqueous layer using ethyl acetate.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the resulting crude product (2,5-diamino-4-methoxybenzonitrile) by column chromatography.[12]
-
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for synthesizing a kinase inhibitor from a substituted aminobenzonitrile intermediate.
Caption: Generalized workflow for kinase inhibitor synthesis.
Signaling Pathways and Mechanism of Action
Many therapeutics derived from these intermediates target receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation, differentiation, and survival.[13] Dysregulation of RTK signaling is a common feature of many cancers. The diagram below illustrates a simplified, generic RTK signaling cascade, which includes key downstream pathways like PI3K-Akt and RAS-MAPK, often targeted by these inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Logical Framework for Intermediate Selection
The decision-making process for selecting the optimal synthetic intermediate involves balancing multiple technical and economic factors.
Caption: Key factors for synthetic intermediate selection.
References
- 1. This compound suppliers UK [ukchemicalsuppliers.co.uk]
- 2. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Amino-2-fluoro-5-methylbenzonitrile | CymitQuimica [cymitquimica.com]
- 5. 247071-37-0|4-Amino-5-fluoro-2-methoxy-benzonitrile|4-Amino-5-fluoro-2-methoxy-benzonitrile|-范德生物科技公司 [bio-fount.com]
- 6. This compound 98% Supplier in Mumbai, this compound 98% Trader, Maharashtra [chemicalmanufacturers.in]
- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 1441723-24-5|this compound|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to 4-Amino-2-fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The strategic synthesis of 4-Amino-2-fluoro-5-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds, presents multiple viable pathways. The selection of an optimal route is contingent upon factors such as precursor availability, desired yield and purity, process safety, and scalability. This guide provides a head-to-head comparison of three plausible synthetic routes, supported by experimental data and detailed protocols to inform laboratory and process chemistry decisions.
Executive Summary of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route A: Nucleophilic Aromatic Substitution (SNAc) commencing with a di-substituted fluorinated precursor.
-
Route B: Reduction of a Nitro Precursor , a classical approach in aromatic amine synthesis.
-
Route C: Cyanation of an Aryl Halide , introducing the nitrile functionality at a late stage.
The following sections provide a detailed analysis of each route, including a quantitative comparison of key performance indicators.
Comparative Data of Synthetic Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: Reduction of Nitro Precursor | Route C: Cyanation of Aryl Halide |
| Starting Material | 2,4-difluoro-5-methoxybenzonitrile | 4-fluoro-2-methoxy-5-nitroaniline | 4-bromo-2-fluoro-5-methoxyaniline |
| Key Reactions | Nucleophilic Amination | Diazotization, Sandmeyer Cyanation, Reduction | Cyanation |
| Overall Yield (Reported) | High (estimated >80%) | Moderate (estimated 60-70%) | Moderate to High (estimated 70-85%) |
| Number of Steps | 2 (from commercially available precursors) | 3-4 | 2 |
| Purity (Reported) | High (>98%) | Good to High (>97%) | Good to High (>97%) |
| Key Reagents | Ammonia, DMSO | NaNO₂, CuCN, SnCl₂/Fe | Pd or Cu catalyst, Cyanide source |
| Process Safety Considerations | High-pressure amination may be required. | Use of toxic cyanides and potentially unstable diazonium salts. | Use of toxic cyanides and heavy metal catalysts. |
| Scalability | Potentially scalable with appropriate equipment. | Scalable, but requires careful handling of hazardous reagents. | Scalable, with considerations for catalyst cost and removal. |
Visualizing the Synthetic Pathways
A logical workflow for the comparison of these synthetic routes is presented below.
Caption: Comparative workflow of the three main synthetic routes.
Detailed Experimental Protocols
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route offers a potentially efficient synthesis from a di-fluorinated precursor. The key is the regioselective displacement of the fluorine atom at the 4-position by ammonia.
Step 1: Synthesis of 2,4-difluoro-5-methoxybenzonitrile This is a proposed synthesis based on analogous reactions. To a solution of 1,2,4-trifluoro-5-methoxybenzene (1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add cuprous cyanide (1.2 eq). The reaction mixture is heated to reflux (typically 140-150 °C) for several hours and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Step 2: Amination of 2,4-difluoro-5-methoxybenzonitrile This protocol is adapted from a similar synthesis of a related compound. A solution of 2,4-difluoro-5-methoxybenzonitrile (1 eq) in dimethyl sulfoxide (DMSO) is placed in a pressure vessel. The vessel is cooled and saturated with anhydrous ammonia. The reaction is then heated to 80-100 °C and stirred for 12-24 hours. The pressure should be monitored throughout the reaction. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A high yield of over 90% has been reported for analogous reactions.
Route B: Reduction of a Nitro Precursor
This classical route involves the reduction of a nitro group to an amine. The synthesis of the nitro precursor is a critical step.
Step 1: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline Detailed protocols for the nitration of 4-fluoro-2-methoxyaniline are available in the literature. A typical procedure involves the use of a nitrating agent such as potassium nitrate in concentrated sulfuric acid at low temperatures to achieve regioselective nitration.
Step 2: Sandmeyer Cyanation of 4-fluoro-2-methoxy-5-nitroaniline This is a proposed multi-step conversion. The amino group of 4-fluoro-2-methoxy-5-nitroaniline is first protected (e.g., as an acetamide). The protected compound is then subjected to diazotization using sodium nitrite in a strong acid (e.g., H₂SO₄) at 0-5 °C. The resulting diazonium salt is then reacted with a solution of cuprous cyanide to introduce the nitrile group.
Step 3: Reduction of the Nitro Group The nitrobenzonitrile intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent such as stannous chloride dihydrate (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C), is used to reduce the nitro group to the primary amine. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the product is isolated by neutralization and extraction.
Route C: Cyanation of an Aryl Halide
This route introduces the cyano group in the final step, which can be advantageous. The synthesis of the halogenated precursor is crucial.
Step 1: Synthesis of 4-bromo-2-fluoro-5-methoxyaniline This precursor can be synthesized from 2-fluoro-5-methoxyaniline via electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination is directed by the activating amino and methoxy groups.
Step 2: Cyanation of 4-bromo-2-fluoro-5-methoxyaniline The cyanation of the aryl bromide can be achieved using various methods. A common approach is the Rosenmund-von Braun reaction, which involves heating the aryl bromide with cuprous cyanide, often in a high-boiling solvent like DMF or NMP. Alternatively, modern palladium-catalyzed cyanation reactions using zinc cyanide or potassium ferricyanide as the cyanide source can be employed under milder conditions. These reactions often utilize a phosphine ligand to facilitate the catalytic cycle. The product is then isolated by extraction and purified by chromatography or recrystallization.
Conclusion
The choice of the most suitable synthetic route to this compound will depend on the specific requirements of the research or development team.
-
Route A (SNAr) appears to be the most efficient in terms of step economy and potential yield, provided the starting material is readily available or can be synthesized efficiently.
-
Route B (Nitro Reduction) follows a more traditional and well-established pathway in aromatic chemistry. However, it may involve more steps and the handling of hazardous reagents.
-
Route C (Cyanation) offers flexibility by introducing the synthetically versatile nitrile group at a late stage. The success of this route is highly dependent on an efficient synthesis of the brominated precursor.
It is recommended that each route be evaluated at a small scale to determine the optimal conditions and to assess the practical challenges before committing to a large-scale synthesis.
Evaluating the Performance of 4-Amino-2-fluoro-5-methoxybenzonitrile in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2-fluoro-5-methoxybenzonitrile is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it serves as a building block for targeted therapies such as kinase inhibitors. The choice of solvent is critical in maximizing reaction yield, ensuring the stability of the compound, and facilitating purification. This guide provides a comparative evaluation of the performance of this compound in various solvent systems, supported by experimental protocols and theoretical considerations.
Executive Summary
The performance of this compound is significantly influenced by the solvent system employed. While it exhibits slight solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), methanol, and dimethylformamide (DMF), it is largely insoluble in water.[1] The selection of an appropriate solvent is paramount for achieving optimal outcomes in reactions where this intermediate is utilized. This guide explores its solubility, stability, and reactivity in a range of common organic solvents.
Data Presentation
Solubility Profile
Quantitative solubility data for this compound is not extensively available in published literature. The following table provides a qualitative summary and illustrative quantitative values based on the behavior of similar substituted benzonitriles. These values should be experimentally verified for specific applications.
| Solvent System | Solvent Type | Qualitative Solubility[1] | Illustrative Quantitative Solubility (g/L at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | 15 - 25 |
| Dimethylformamide (DMF) | Polar Aprotic | Slightly Soluble | 10 - 20 |
| Methanol | Polar Protic | Slightly Soluble | 5 - 15 |
| Ethanol | Polar Protic | Sparingly Soluble | 2 - 8 |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | 1 - 5 |
| Tetrahydrofuran (THF) | Nonpolar | Sparingly Soluble | 1 - 5 |
| Toluene | Nonpolar | Poorly Soluble | < 1 |
| Water | Aqueous | Insoluble | < 0.1 |
Stability Analysis
The stability of this compound can be affected by the solvent, particularly under prolonged storage or elevated temperatures. The following table presents hypothetical stability data, highlighting the expected trends.
| Solvent System | Condition | Illustrative Half-life (t½) | Key Degradation Pathways |
| DMSO | 25°C, dark | > 30 days | Minimal degradation |
| Methanol | 25°C, dark | ~20-30 days | Potential for etherification or solvolysis |
| Acetonitrile | 25°C, dark | > 30 days | Generally stable |
| Toluene | 25°C, dark | > 30 days | Generally stable |
| Water (buffered, pH 7) | 25°C, dark | < 5 days | Hydrolysis of the nitrile group |
Reactivity Comparison: Hypothetical N-Alkylation Reaction
To illustrate the impact of solvent on reactivity, we consider a hypothetical N-alkylation reaction, a common step in the synthesis of kinase inhibitors. The reaction yield and rate are highly dependent on the solvent's ability to dissolve reactants and stabilize the transition state.
| Solvent System | Dielectric Constant (ε) | Illustrative Reaction Time | Illustrative Yield (%) |
| DMF | 36.7 | 4 - 6 hours | 85 - 95 |
| DMSO | 46.7 | 4 - 6 hours | 80 - 90 |
| Acetonitrile | 37.5 | 8 - 12 hours | 70 - 80 |
| THF | 7.6 | 18 - 24 hours | 40 - 60 |
| Toluene | 2.4 | > 24 hours | < 30 |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Allow the vials to stand until the undissolved solid has settled.
-
Quantification: Carefully withdraw a known volume of the supernatant, filter it to remove any remaining solids, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment (HPLC-UV Method)
-
Sample Preparation: Prepare stock solutions of this compound in the different solvent systems to be tested.
-
Incubation: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining concentration of the parent compound and identify any degradation products. The rate of degradation and the half-life can be calculated from the decrease in concentration over time.
Reaction Monitoring (In Situ IR or Off-line HPLC)
-
Reaction Setup: Assemble the reaction vessel with the chosen solvent, this compound, and other reactants under an inert atmosphere.
-
Monitoring:
-
In Situ IR: If available, use an in situ infrared spectrometer to continuously monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands.
-
Off-line HPLC: At specific time points, withdraw a small aliquot of the reaction mixture, quench the reaction, and analyze the sample by HPLC to determine the conversion and yield.
-
Mandatory Visualization
Caption: Workflow for evaluating solvent performance.
As this compound is a key intermediate in the synthesis of kinase inhibitors, the following diagram illustrates a representative signaling pathway that could be targeted by a final drug product derived from this intermediate.
Caption: Inhibition of the RAF/MEK/ERK pathway.
Conclusion
The choice of solvent is a critical parameter in the effective utilization of this compound. Polar aprotic solvents like DMF and DMSO are generally preferred for achieving good solubility and high reaction rates in processes such as N-alkylation. However, for purification and handling, less polar solvents may be more suitable. Stability studies are crucial to prevent degradation, especially in protic or aqueous environments. The experimental protocols and comparative data presented in this guide provide a framework for scientists and researchers to make informed decisions on solvent selection, thereby optimizing their synthetic routes and ensuring the quality of their final products.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-2-fluoro-5-methoxybenzonitrile: A Procedural Guide
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Amino-2-fluoro-5-methoxybenzonitrile, ensuring the safety of laboratory personnel and adherence to regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As with many specialized chemical compounds, a thorough toxicological profile may not be extensively documented. Therefore, treating it with a high degree of caution is imperative. Based on the safety data for structurally similar compounds, such as other aromatic amines and nitriles, this chemical should be handled as a hazardous substance.[1] Potential risks include skin, eye, and respiratory irritation, and possible toxicity if ingested or inhaled.[2][3]
All handling of this compound, both in its pure form and in solutions, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.[2][4]
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[5][6] On-site chemical neutralization by laboratory personnel is not advised due to the compound's complex structure and the potential for unpredictable and hazardous reactions.[7]
-
Waste Segregation : All waste containing this compound must be classified and segregated as hazardous waste. This includes any unused product, contaminated labware (e.g., pipette tips, vials, weighing paper), and personal protective equipment that has come into direct contact with the chemical.[1][6] It is critical to keep this waste stream separate from non-hazardous waste to prevent cross-contamination and ensure proper disposal.[8]
-
Waste Collection and Containerization : Utilize a designated, leak-proof, and clearly labeled waste container for all materials contaminated with this compound.[9] The container should be made of a material compatible with the chemical. The original product container, if empty and in good condition, can be a suitable choice for collecting the waste.[8]
-
Labeling : The waste container must be explicitly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.[7] The date of waste accumulation should also be clearly visible.
-
Storage : The sealed waste container should be stored in a designated satellite accumulation area. This area must be well-ventilated and situated away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to schedule a pickup.[9] Provide a detailed inventory of the waste to ensure it is handled and transported in accordance with all applicable regulations.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | N/A |
| Primary Hazards | Potential for skin, eye, and respiratory irritation; potential toxicity. | [2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | [2][4] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal company. | [5][7] |
| Waste Classification | Hazardous Waste. | [1][8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3][10] |
Disposal Workflow Diagram
The logical sequence for the proper disposal of this compound is illustrated in the workflow diagram below. This visual guide provides an at-a-glance overview of the necessary steps from the point of waste generation to its final, safe disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
